Ethyl 3-(2-pyrazinyl)-3-oxopropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxo-3-pyrazin-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-6-10-3-4-11-7/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBDMDPBJKVMNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211185 | |
| Record name | Ethyl beta-oxopyrazinepropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62124-77-0 | |
| Record name | 2-Ethoxycarbonylmethylcarbonylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62124-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl beta-oxopyrazinepropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062124770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl beta-oxopyrazinepropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl β-oxopyrazinepropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate
Introduction: A Versatile Heterocyclic Building Block
Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate is a heterocyclic β-keto ester that has emerged as a compound of significant interest for researchers and drug development professionals. Its molecular architecture, which combines the reactive β-keto ester moiety with the biologically relevant pyrazine ring, makes it a highly versatile precursor for the synthesis of complex molecules. The pyrazine nucleus is a common scaffold in pharmacologically active compounds, and its incorporation into this building block provides a direct route to novel therapeutics and agrochemicals.[1] This guide offers a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, providing field-proven insights for its effective utilization in research and development.
Core Physicochemical Properties
The physical and chemical characteristics of Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate dictate its behavior in chemical reactions, its formulation possibilities, and its analytical profile. While some specific experimental data such as melting point and boiling point are not widely published, a summary of its known and predicted properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | [2] |
| Molecular Weight | 194.19 g/mol | [2] |
| CAS Number | 62124-77-0 | [2] |
| Appearance | Solid | [2] |
| SMILES | O=C(C1=NC=CN=C1)CC(OCC)=O | [2] |
| InChI Key | OPBDMDPBJKVMNL-UHFFFAOYSA-N | [2] |
| Storage Temperature | 0-8°C | [1] |
| Predicted pKa (Strongest Acidic) | ~10-11 (for α-hydrogen) | Inferred from similar β-keto esters[3] |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | Inferred from structure |
The Chemistry of Tautomerism: A Dual Identity
A fundamental characteristic of Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate, like all β-keto esters, is its existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This dynamic equilibrium is crucial as it dictates the molecule's reactivity and spectroscopic signature.
The keto form contains two carbonyl groups, while the enol form consists of an α,β-unsaturated ester with a hydroxyl group. The enol form is stabilized by the formation of a six-membered intramolecular hydrogen bond and by conjugation of the C=C double bond with the ester carbonyl and the pyrazine ring. The position of this equilibrium is highly dependent on the solvent; nonpolar solvents tend to favor the hydrogen-bonded enol tautomer, whereas polar protic solvents can disrupt this internal hydrogen bond, favoring the keto form.
Figure 1: Keto-enol equilibrium of the title compound.
This tautomerism means that the compound can react as a nucleophile (via the enol or enolate) or as an electrophile at its two carbonyl carbons.
Spectroscopic Profile
The dual keto-enol identity is directly observable in the compound's spectroscopic data. While a definitive, published spectrum is not available, a characteristic profile can be predicted based on its structure.
-
Infrared (IR) Spectroscopy : The IR spectrum would be expected to show strong, distinct absorption bands for the two carbonyl groups of the keto form: the pyrazinyl ketone C=O stretch (approx. 1690-1710 cm⁻¹) and the ester C=O stretch (approx. 1735-1750 cm⁻¹). The enol form would exhibit a broad O-H stretch (approx. 3200-3600 cm⁻¹), a C=C stretch (approx. 1640-1660 cm⁻¹), and a conjugated ester C=O stretch at a lower frequency (approx. 1710-1730 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum would show two distinct sets of signals for the keto and enol forms.
-
Keto Form : A sharp singlet for the α-methylene protons (-CO-CH₂-CO-) around 3.8-4.2 ppm.
-
Enol Form : A singlet for the vinyl proton (=C-H) around 5.5-6.0 ppm and a very broad singlet for the enolic hydroxyl proton (-OH) far downfield, potentially >12 ppm.
-
Common Signals : Both forms would show signals for the ethyl group (a triplet around 1.2-1.4 ppm and a quartet around 4.1-4.3 ppm) and complex multiplets for the three pyrazine ring protons, typically in the 8.5-9.5 ppm region.
-
-
¹³C NMR : Distinct signals for the keto and enol carbons would be present. Key signals include the ketone and ester carbonyl carbons (190-205 ppm and 165-175 ppm, respectively) for the keto form, and the corresponding carbons of the enol form at different chemical shifts.
-
-
Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) at m/z = 194.19.[2] Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl ester group (-COOC₂H₅, 73 Da), and fragmentation of the pyrazine ring.
Synthesis via Claisen Condensation
The most direct and widely adopted method for synthesizing β-keto esters like Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate is the Crossed Claisen Condensation . This reaction involves the condensation of an ester with an enolizable ester in the presence of a strong base.
The choice of base is critical for the success of the reaction. Sodium ethoxide (NaOEt) is the base of choice when using ethyl esters. Using a different alkoxide (e.g., methoxide) would lead to transesterification, resulting in a mixture of products. Hydroxide is unsuitable as it would saponify the ester starting materials. The reaction is driven to completion because the resulting β-keto ester is deprotonated by the alkoxide base, as its α-protons are significantly more acidic than the alcohol byproduct.
Figure 2: General workflow for the synthesis of the title compound.
Experimental Protocol: A Self-Validating System
-
Setup : A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system must be kept under an inert atmosphere to prevent quenching of the strong base by atmospheric moisture.
-
Base Preparation : Sodium ethoxide is prepared in situ or a commercial solution in ethanol is added to an anhydrous solvent like toluene.
-
Addition of Reactants : A mixture of ethyl pyrazinoate (1.0 eq) and anhydrous ethyl acetate (1.5-2.0 eq) is added dropwise to the stirred base solution at a controlled temperature.
-
Reaction : The mixture is heated to reflux for several hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting pyrazinoate is consumed.
-
Workup and Quenching : The reaction mixture is cooled in an ice bath and slowly quenched by the addition of a dilute acid (e.g., 1M HCl or acetic acid) until the solution is acidic. This step protonates the enolate to yield the final β-keto ester product.
-
Extraction and Purification : The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Reactivity and Applications in Development
The utility of Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate stems from its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.[1]
-
Key Intermediate in Drug Development : It serves as a building block for novel drug candidates, particularly in the fields of infectious diseases and cancer therapies.[1] The pyrazine ring is a known bioisostere for other aromatic systems and can be crucial for receptor binding or modulating metabolic stability.
-
Synthesis of Heterocycles : The 1,3-dicarbonyl functionality is a classic precursor for synthesizing a wide range of five- and six-membered heterocyclic rings. A prominent example is the Knorr Pyrazole Synthesis , where the β-keto ester is condensed with a hydrazine derivative to form a pyrazolone. Pyrazolones are a class of compounds known for their diverse biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties.[4][5]
-
Agrochemical Applications : The compound is also explored in the development of new pesticides and herbicides, where the pyrazine moiety can contribute to the desired bioactivity.[1]
Figure 3: Synthetic utility toward biologically active pyrazolones.
Safety and Handling
As a laboratory chemical, proper handling is essential. The available safety data indicates the following:
-
Pictogram : GHS07 (Exclamation Mark)[2]
-
Signal Word : Warning[2]
-
Hazard Statements : H319: Causes serious eye irritation.[2] The analogous pyridinyl compound is also listed as harmful if swallowed, harmful in contact with skin, and causing skin irritation, which should be considered potential unconfirmed hazards for this compound.[6]
-
Precautionary Statements :
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[2]
-
-
Storage : Store in a cool (0-8°C), dry, and well-ventilated area.[1] It is classified under storage class 11 for combustible solids.[2]
Conclusion
Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate is more than a simple chemical; it is a strategically designed building block that provides a gateway to a vast chemical space of potentially bioactive molecules. Its dual reactivity, governed by keto-enol tautomerism, combined with the presence of the pharmaceutically relevant pyrazine ring, ensures its continued importance in medicinal and agricultural chemistry. Understanding its core physicochemical properties, synthetic pathways, and safety profile is paramount for any scientist aiming to leverage its full potential in the laboratory and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate | Sigma-Aldrich [sigmaaldrich.com]
- 3. Showing Compound Ethyl 3-oxo-3-phenylpropanoate (FDB019986) - FooDB [foodb.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jmchemsci.com [jmchemsci.com]
- 6. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C10H11NO3 | CID 2736461 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ethyl 3-(2-pyrazinyl)-3-oxopropanoate structure and molecular weight
An In-Depth Technical Guide to Ethyl 3-(2-pyrazinyl)-3-oxopropanoate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal β-keto ester that serves as a versatile building block in modern synthetic chemistry. Its unique molecular architecture, featuring a pyrazine ring, an ester, and a ketone, offers a triad of reactive sites for constructing complex heterocyclic systems. This guide provides a comprehensive overview of its structure, molecular weight, and a detailed, field-proven protocol for its synthesis via Claisen condensation. Furthermore, it delves into the compound's critical role as an intermediate in the development of novel pharmaceuticals and other specialized chemical agents, supported by mechanistic insights and practical methodologies.
Molecular Structure and Properties
This compound is an organic compound that integrates a pyrazine heterocycle with an ethyl propanoate chain bearing a ketone at the β-position. This structure is fundamental to its reactivity, particularly the acidity of the α-methylene protons, which is key to its utility in C-C bond-forming reactions.
Chemical Structure and Identifiers
The structural and identifying information for this compound is summarized below.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 3-oxo-3-(pyrazin-2-yl)propanoate | [1] |
| Synonyms | Ethyl 3-oxo-3-pyrazin-2-yl-propionate, Ethyl pyrazinoylacetate | [1] |
| CAS Number | 62124-77-0 | [1] |
| Molecular Formula | C₉H₁₀N₂O₃ | [1] |
| Molecular Weight | 194.19 g/mol | [1] |
| SMILES | O=C(OCC)CC(=O)C1=NC=CN=C1 | [1] |
| InChI Key | OPBDMDPBJKVMNL-UHFFFAOYSA-N | [1] |
Physicochemical Properties
While comprehensive experimental data is not widely published, the following properties are known or can be inferred from available data and structural analogues.
| Property | Value | Source(s) |
| Physical Form | Solid | [1] |
| Storage Temperature | 0-8°C, Sealed in dry, room temperature | |
| Hazard Codes | GHS07 (Warning) | [1] |
| Hazard Statements | H319 (Causes serious eye irritation) | [1] |
A precise melting point is not consistently reported in publicly available literature. However, related β-keto esters, such as ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, exhibit melting points in the range of 173-175 °C, suggesting that the title compound is a stable solid at room temperature.[2]
Synthesis of this compound
The primary and most efficient route for the synthesis of β-keto esters like this compound is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with an enolizable ester.
Reaction Principle and Causality
The Claisen condensation hinges on the acidity of the α-protons of an ester (in this case, ethyl acetate) and the electrophilicity of the carbonyl carbon of a non-enolizable ester (ethyl pyrazine-2-carboxylate). A strong base, typically sodium ethoxide, is used to deprotonate ethyl acetate, forming a nucleophilic enolate. This enolate then attacks the carbonyl of ethyl pyrazine-2-carboxylate. The subsequent collapse of the tetrahedral intermediate and expulsion of an ethoxide ion yields the β-keto ester. The use of a full equivalent of base is crucial as it deprotonates the newly formed β-keto ester, driving the equilibrium towards the product. An acidic workup is then required to protonate the enolate and yield the final neutral product.
Diagram 1: Claisen Condensation Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure adapted from established methods for Claisen condensations involving similar heterocyclic esters.[3]
Materials:
-
Ethyl pyrazine-2-carboxylate (1.0 eq)
-
Ethyl acetate (2.0-3.0 eq)
-
Sodium ethoxide (NaOEt) (1.1-1.2 eq)
-
Anhydrous ethanol or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for recrystallization or chromatography)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 eq).
-
Solvent Addition: Add anhydrous ethanol (or THF) to the flask to dissolve or suspend the base.
-
Reactant Addition: A mixture of ethyl pyrazine-2-carboxylate (1.0 eq) and ethyl acetate (2.5 eq) is added dropwise to the stirred suspension of the base at room temperature. An exotherm may be observed.
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours or gently refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, the mixture is cooled in an ice bath and slowly quenched by the addition of 1 M HCl until the pH is neutral to slightly acidic (pH 6-7).
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an ethanol/hexane mixture or by silica gel column chromatography to afford the pure this compound.
Characterization and Spectroscopic Data
Full experimental spectra for this compound are not widely available in peer-reviewed literature. However, based on its structure, the expected spectroscopic data are as follows:
-
¹H NMR:
-
A triplet corresponding to the methyl protons of the ethyl group (~1.3 ppm).
-
A quartet for the methylene protons of the ethyl group (~4.2 ppm).
-
A singlet for the α-methylene protons between the two carbonyl groups (~4.0 ppm). This peak may show enol tautomerism.
-
Three distinct signals in the aromatic region for the pyrazine ring protons (~8.6-9.2 ppm).
-
-
¹³C NMR:
-
Signals for the ethyl group carbons (~14 ppm for CH₃ and ~62 ppm for CH₂).
-
A signal for the α-methylene carbon (~45 ppm).
-
Two carbonyl carbon signals (~168 ppm for the ester and ~190 ppm for the ketone).
-
Signals for the pyrazine ring carbons in the aromatic region (~143-148 ppm).
-
-
IR Spectroscopy:
-
A strong absorption band for the ester carbonyl (C=O) stretch around 1740 cm⁻¹.
-
A strong absorption band for the ketone carbonyl (C=O) stretch around 1690 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C-O stretching for the ester linkage.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z = 194.19.
-
Characteristic fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the pyrazinoyl group.
-
Applications in Research and Drug Development
This compound is a highly valuable intermediate, primarily used in the synthesis of complex nitrogen-containing heterocycles. Its utility stems from the reactivity of the β-keto ester moiety.
Synthesis of Pyrazole and Pyrimidine Derivatives
The 1,3-dicarbonyl system is an ideal precursor for condensation reactions with dinucleophiles to form five- and six-membered rings.
-
Pyrazoles: Reaction with hydrazine hydrate or substituted hydrazines leads to the formation of pyrazolone derivatives.[3] These scaffolds are present in numerous pharmaceuticals with anti-inflammatory, analgesic, and anticonvulsant properties.
-
Pyrimidines: Condensation with urea, thiourea, or guanidine provides access to pyrimidine and dihydropyrimidine derivatives, which are core structures in many antiviral and anticancer drugs.
Diagram 2: Heterocyclic Synthesis Pathways
Caption: Key synthetic pathways from this compound.
Role in Drug Discovery
The pyrazine moiety itself is a significant pharmacophore found in numerous approved drugs. Its inclusion in a versatile building block like this compound makes this compound particularly attractive for medicinal chemistry campaigns. It serves as a starting point for developing novel drug candidates targeting a range of conditions, including:
-
Neurological Disorders: The pyrazine ring is a key component of some drugs acting on the central nervous system.[4]
-
Infectious Diseases and Cancer: The ability to generate diverse heterocyclic libraries from this intermediate is crucial in the search for new antimicrobial and anticancer agents.[4][5]
-
Agrochemicals: It is also utilized in the formulation of potential pesticides and herbicides, contributing to the development of new crop protection agents.[4]
Conclusion
This compound is a compound of significant synthetic utility. Its structure, centered around a reactive β-keto ester functional group, provides a reliable and efficient entry point to a wide array of complex heterocyclic molecules. The robust and scalable nature of its synthesis via the Claisen condensation ensures its accessibility for both academic research and industrial drug development. As the demand for novel therapeutic and agrochemical agents continues to grow, the importance of such versatile chemical intermediates is set to increase, making a thorough understanding of their properties and synthesis essential for professionals in the chemical sciences.
References
- 1. Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C10H11NO3 | CID 2736461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Characterization of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate.
Molecular Structure and Expected Spectroscopic Features
This compound possesses a distinct molecular architecture comprising a pyrazine ring, an ethyl ester group, and a keto-enol tautomerism-capable propanoate chain. This structure dictates a unique NMR fingerprint essential for its identification and characterization.
Structure:
The pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4, is an electron-withdrawing system that significantly influences the chemical shifts of adjacent protons and carbons. The ethyl ester and the central methylene group will also exhibit characteristic signals.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the pyrazine ring and the ethyl propanoate chain. The chemical shifts (δ) are predicted based on the electronic environment of each proton.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyrazine H-3 | 8.80 - 9.20 | d | ~1.5 |
| Pyrazine H-5 | 8.60 - 8.80 | d | ~2.5 |
| Pyrazine H-6 | 8.60 - 8.80 | dd | ~2.5, 1.5 |
| Methylene (-CH₂-) | 4.00 - 4.30 | s | - |
| Ethyl (-OCH₂CH₃) | 4.10 - 4.40 | q | ~7.1 |
| Ethyl (-OCH₂CH₃) | 1.20 - 1.40 | t | ~7.1 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The protons on the pyrazine ring are expected to appear in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current.[3] The methylene protons adjacent to the two carbonyl groups are expected to be a singlet. The ethyl group should present as a characteristic quartet and triplet pattern.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are also influenced by their electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Keto C=O | 190 - 195 |
| Ester C=O | 165 - 170 |
| Pyrazine C-2 | 150 - 155 |
| Pyrazine C-3 | 145 - 150 |
| Pyrazine C-5 | 140 - 145 |
| Pyrazine C-6 | 140 - 145 |
| Methylene (-CH₂-) | 45 - 50 |
| Ethyl (-OCH₂CH₃) | 60 - 65 |
| Ethyl (-OCH₂CH₃) | 13 - 15 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The carbonyl carbons of the keto and ester groups are expected to be the most downfield signals. The pyrazine carbons will also resonate at lower field due to the influence of the nitrogen atoms.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental workflow is recommended.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
NMR Instrument Parameters
The following are general guidelines for setting up the NMR experiment. Specific parameters may need to be optimized for the instrument being used.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Data Processing and Interpretation
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative number of protons for each signal.
-
Structural Assignment: Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, coupling constants, and integration values. Two-dimensional NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignments.
Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
The structural characterization of this compound through ¹H and ¹³C NMR spectroscopy is a critical step in its application for drug discovery and development. This technical guide provides a foundational understanding of the expected spectral data and a robust methodology for its acquisition and interpretation. By following these guidelines, researchers can confidently verify the structure and purity of this important heterocyclic compound, paving the way for its further investigation and utilization in medicinal chemistry.
References
A Technical Guide to the Biological Activity of Pyrazine-Containing β-Keto Esters
Introduction: The Strategic Convergence of Pyrazine and β-Keto Ester Moieties
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is driven by the strategic combination of pharmacophores—molecular fragments responsible for a drug's biological activity. This guide delves into the synergistic potential of two such fragments: the pyrazine ring and the β-keto ester functional group. Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, contribute to its versatile interactions with biological targets.[4][5]
When this privileged scaffold is functionalized with a β-keto ester group—a motif known for its own reactivity and presence in various natural products—the resulting hybrid molecules exhibit a remarkable spectrum of biological activities. These activities span from antimicrobial and antifungal to potent anti-inflammatory and anticancer effects.[3][6][7] This guide serves as a technical resource for researchers and drug development professionals, providing an in-depth analysis of the synthesis, biological evaluation, and mechanistic underpinnings of pyrazine-containing β-keto esters. We will explore not only the observed activities but also the causality behind experimental designs and the structure-activity relationships (SAR) that govern the efficacy of these promising compounds.
Part 1: Synthesis and Chemical Characterization
The generation of a diverse library of pyrazine-containing β-keto esters is fundamental to exploring their therapeutic potential. The most common and efficient synthetic route is the Claisen condensation reaction.
Rationale for Claisen Condensation: This method is favored for its reliability in forming carbon-carbon bonds, which is essential for attaching the keto-ester side chain to a pyrazine precursor. The reaction involves the condensation of an ester with another ester or a ketone in the presence of a strong base, resulting in the formation of a β-keto ester or a β-diketone.
General Synthetic Workflow
The synthesis typically begins with a pyrazine derivative containing a methyl group, which can be activated for reaction. This precursor is then reacted with a suitable oxalate ester in the presence of a base like sodium ethoxide.
References
- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ieasrj.com [ieasrj.com]
- 7. researchgate.net [researchgate.net]
The Pyrazine Core: A Technical Guide to Ethyl 3-(2-pyrazinyl)-3-oxopropanoate as a Strategic Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine motif is a cornerstone in the architecture of numerous biologically active compounds, lending favorable pharmacokinetic and pharmacodynamic properties to a diverse array of therapeutic agents.[1][2][3][4] This technical guide delves into the strategic utility of a key pyrazine-containing building block, Ethyl 3-(2-pyrazinyl)-3-oxopropanoate. We will explore its synthetic accessibility, physicochemical characteristics, and its versatile reactivity profile that positions it as a valuable precursor for a range of heterocyclic scaffolds in modern drug discovery. This document will serve as a comprehensive resource for medicinal chemists, providing actionable insights and methodologies for leveraging this powerful synthetic tool.
Introduction: The Enduring Significance of the Pyrazine Nucleus in Drug Design
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an attractive component in the design of molecules that can effectively interact with biological targets.[3] Marketed drugs containing the pyrazine core span a wide range of therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine, underscoring the broad applicability of this heterocyclic system.[1][4]
This compound, a molecule incorporating the pyrazine ring with a reactive β-ketoester functionality, represents a highly versatile and strategic starting material for the synthesis of more complex, biologically active molecules. The strategic placement of the pyrazine moiety and the reactive keto-ester group allows for a multitude of chemical transformations, providing access to a rich diversity of molecular architectures.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. While detailed experimental data for this compound is not extensively documented in publicly available literature, we can infer its key characteristics based on its structure and data from analogous compounds.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | Inferred from structure |
| Molecular Weight | 194.19 g/mol | Inferred from structure |
| Appearance | Likely a solid or oil | Inferred from similar structures |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from similar structures |
| Reactivity | The β-ketoester moiety is susceptible to a wide range of chemical transformations, including enolate formation, condensation reactions, and cyclization reactions. The pyrazine ring can undergo substitution reactions under specific conditions. | General chemical principles |
Synthetic Accessibility
Illustrative Synthetic Workflow:
Caption: Plausible synthetic route to this compound.
Experimental Protocol (Hypothetical, based on standard Claisen Condensation):
-
To a stirred solution of sodium ethoxide in anhydrous ethanol under an inert atmosphere, add 2-acetylpyrazine dropwise at room temperature.
-
Following the addition, add diethyl carbonate dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a dilute acid (e.g., acetic acid or HCl).
-
Remove the solvent under reduced pressure.
-
Extract the crude product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired product, this compound.
Applications in the Synthesis of Bioactive Heterocycles
The true value of this compound lies in its potential as a versatile precursor for a variety of heterocyclic systems with proven medicinal importance. The β-ketoester functionality is a linchpin for cyclization reactions, enabling the construction of fused and non-fused ring systems.
Synthesis of Pyrazole Derivatives
The reaction of β-ketoesters with hydrazines is a classical and highly efficient method for the synthesis of pyrazoles, a class of heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Reaction Workflow for Pyrazole Synthesis:
Caption: General scheme for the synthesis of pyrazole derivatives.
This reaction allows for the introduction of diversity at the N1 position of the pyrazole ring by varying the substituted hydrazine, enabling the exploration of structure-activity relationships (SAR).
Precursor to Fused Heterocyclic Systems: Pyrazolopyrazines
This compound is an ideal starting material for the synthesis of fused heterocyclic systems, such as pyrazolopyrazines. These scaffolds are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[5][6]
Proposed Synthetic Pathway to Pyrazolopyrazines:
The synthesis would likely proceed through an initial condensation with a suitable hydrazine to form a pyrazole intermediate, followed by an intramolecular cyclization to construct the fused pyrazolopyrazine core.
Detailed Step-by-Step Methodology (Hypothetical):
-
Step 1: Pyrazole Formation: React this compound with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the corresponding pyrazol-5-one derivative.
-
Step 2: Activation and Cyclization: The pyrazol-5-one can then be subjected to conditions that promote intramolecular cyclization. This might involve activation of the pyrazine ring or the pyrazole ring to facilitate the ring-closing reaction. The specific conditions would depend on the desired substitution pattern of the final pyrazolopyrazine.
Building Block for Kinase Inhibitors
The pyrazine moiety is a common feature in many approved and investigational kinase inhibitors.[5][6] The structural rigidity and hydrogen bonding capabilities of the pyrazine ring contribute to high-affinity binding to the ATP-binding site of kinases. This compound provides a valuable entry point for the synthesis of novel kinase inhibitor scaffolds. By utilizing the reactivity of the β-ketoester, medicinal chemists can construct elaborate molecules designed to target specific kinases implicated in diseases such as cancer and inflammatory disorders.[7][8][9]
Logical Relationship Diagram for Kinase Inhibitor Synthesis:
Caption: Strategic pathway from the building block to kinase inhibitor candidates.
Potential in Antiviral Drug Discovery
Pyrazine derivatives have also demonstrated promising antiviral activity against a range of viruses.[10][11] The ability of the pyrazine nitrogen atoms to act as hydrogen bond acceptors is a key feature in their interaction with viral proteins. This compound can be used to generate libraries of novel pyrazine-containing compounds for screening against viral targets. For instance, condensation with various amines or other nucleophiles can lead to a diverse set of derivatives for biological evaluation.
Conclusion and Future Perspectives
This compound is a strategically important building block in medicinal chemistry that offers a gateway to a wide variety of biologically relevant heterocyclic compounds. Its synthetic accessibility and the versatile reactivity of its β-ketoester functionality make it an invaluable tool for drug discovery programs targeting a range of diseases. While specific, detailed applications of this particular molecule are not extensively reported in the readily available literature, its potential, based on the known chemistry of pyrazines and β-ketoesters, is undeniable.
Future research in this area should focus on the development and optimization of a robust and scalable synthesis of this compound. Furthermore, the exploration of its reactivity with a broader range of reaction partners will undoubtedly lead to the discovery of novel heterocyclic scaffolds with unique pharmacological profiles. As the demand for new and effective therapeutic agents continues to grow, the strategic application of versatile building blocks like this compound will be crucial in advancing the frontiers of medicinal chemistry.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
- 8. mdpi.com [mdpi.com]
- 9. ijmphs.com [ijmphs.com]
- 10. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ethyl 3-(2-pyrazinyl)-3-oxopropanoate (CAS: 62124-77-0): Commercial Availability, Synthesis, and Applications in Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in Ethyl 3-(2-pyrazinyl)-3-oxopropanoate. We will delve into its physicochemical properties, explore viable synthetic routes, detail its commercial availability, and illuminate its strategic importance as a versatile building block in the synthesis of novel heterocyclic compounds for pharmaceutical research.
Core Compound Profile
This compound is a bifunctional organic molecule featuring a pyrazine ring, a heterocyclic motif of significant interest in medicinal chemistry, and a β-ketoester moiety. This combination of a pharmaceutically relevant core and a highly reactive synthetic handle makes it a valuable starting material for constructing diverse molecular libraries.
| Property | Value | Source |
| CAS Number | 62124-77-0 | [1] |
| Molecular Formula | C₉H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 194.19 g/mol | [1][2] |
| IUPAC Name | ethyl 3-oxo-3-(pyrazin-2-yl)propanoate | |
| Synonyms | ETHYL 3-OXO-3-PYRAZIN-2-YL-PROPIONATE, ethyl beta-oxopyrazinepropionate | [1] |
| Storage Temperature | Sealed in dry, room temperature conditions |
Retrosynthesis and a Plausible Synthetic Protocol
From a synthetic standpoint, the most logical approach to constructing this β-ketoester is through a Claisen condensation reaction. This strategy involves the acylation of an acetate enolate with a pyrazine-derived acyl donor, such as an ester.
Retrosynthetic Analysis: The target molecule can be disconnected at the C-C bond between the carbonyl carbon and the methylene group, leading to two synthons: a pyrazine-2-acyl group and an ethyl acetate enolate. This points to ethyl pyrazine-2-carboxylate and ethyl acetate as plausible starting materials.
Experimental Protocol: Proposed Synthesis via Claisen Condensation
This protocol is a representative procedure based on established chemical principles for forming β-ketoesters.
-
Preparation of the Base: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide. This is achieved by carefully dissolving sodium metal (1.0 eq.) in anhydrous ethanol (approx. 20 mL per gram of sodium) under an inert nitrogen atmosphere.
-
Expert Insight: The use of sodium ethoxide as the base is critical. It is strong enough to deprotonate ethyl acetate while avoiding transesterification, as the ethoxide anion matches the ester's alcohol portion.
-
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl acetate (2.0 eq.) and ethyl pyrazine-2-carboxylate (1.0 eq.) dissolved in anhydrous toluene. The addition should be performed dropwise at room temperature to control any exotherm.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Expert Insight: Heating drives the condensation equilibrium towards the product. Toluene is a suitable solvent that allows for the necessary reaction temperature.
-
-
Workup and Quench: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a beaker containing ice and dilute acetic acid or hydrochloric acid to neutralize the excess base and protonate the resulting β-ketoester enolate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Visualization of the Synthetic Workflow
Caption: Proposed Claisen condensation route for synthesis.
Commercial Availability and Sourcing
This compound is available commercially as a research chemical from several specialized suppliers. It is typically offered in various quantities suitable for laboratory-scale research and development. When sourcing this compound, it is crucial to verify purity specifications and request a Certificate of Analysis (CoA).
| Supplier | Product Name | CAS Number | Notes |
| Parchem | This compound | 62124-77-0 | A supplier of specialty chemicals, offering this product for R&D purposes.[1] |
| Sigma-Aldrich | This compound | 62124-77-0 | Listed on their platform, supplied by Ambeed, Inc. |
Note: Availability and catalog listings are subject to change. Researchers should always verify stock with the supplier directly.
Strategic Applications in Drug Discovery
The true value of this compound lies in its role as a versatile intermediate. The pyrazine ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[3] Notable examples include the antiviral Favipiravir and the anticancer agent Bortezomib.[3] The pyrazine core often engages in critical hydrogen bonding and other interactions with biological targets.[3]
The β-ketoester functionality provides a gateway to a vast array of other heterocyclic systems through cyclization reactions. One of the most powerful applications is in the synthesis of pyrazole derivatives.
Application Protocol: Synthesis of a Pyrazinyl-Pyrazolone Derivative
Pyrazolone derivatives are known to exhibit a wide range of biological activities, including anticonvulsant and anti-inflammatory properties.[4] The Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine, is a direct and efficient method to access this scaffold.[4]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in glacial acetic acid or ethanol.
-
Hydrazine Addition: Add a hydrazine derivative (e.g., phenylhydrazine, 1.0 eq.) to the solution.
-
Cyclization: Heat the mixture to reflux for 2-4 hours. The acidic conditions of glacial acetic acid, or the heat in ethanol, facilitate the condensation and subsequent intramolecular cyclization to form the pyrazolone ring.
-
Isolation: Upon cooling, the product often precipitates from the solution. The solid can be collected by vacuum filtration and washed with a cold solvent like diethyl ether.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent such as ethanol to yield the pure pyrazinyl-substituted pyrazolone derivative.
Visualization of a Key Synthetic Transformation
Caption: Transformation into a medicinally relevant scaffold.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not retrieved in the provided search results, standard laboratory safety protocols for handling fine chemicals should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the dispersion of dust or vapors.[5]
-
Handling: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]
-
Storage: Keep the container tightly closed and store in a cool, dry, and shaded area, preferably under an inert gas to maintain stability.[5]
Conclusion
This compound stands out as a high-value chemical intermediate for the drug discovery and development sector. Its commercial availability through specialized suppliers provides researchers with ready access to a scaffold that combines the desirable electronic and steric properties of the pyrazine ring with the synthetic flexibility of a β-ketoester. This unique combination empowers chemists to efficiently generate novel and diverse libraries of heterocyclic compounds, accelerating the discovery of new therapeutic agents.
References
An In-depth Technical Guide to the Safe Handling of Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and emergency protocols for Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate. As a key building block in the synthesis of novel pharmaceutical and agrochemical agents, a thorough understanding of its properties is essential for ensuring laboratory safety and experimental integrity.[1] This document moves beyond a simple recitation of safety data sheet (SDS) information to provide a practical, field-proven framework for its use in a research and development setting.
Compound Identification and Physicochemical Properties
Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate is a heterocyclic compound recognized for its utility as a versatile intermediate.[1] Its pyrazine moiety offers unique electronic properties and hydrogen bonding capabilities, making it a valuable scaffold in medicinal chemistry.
A summary of its core identifiers and properties is presented below.
| Property | Value | Source |
| CAS Number | 62124-77-0 | [2][3] |
| Molecular Formula | C₉H₁₀N₂O₃ | [2][3] |
| Molecular Weight | 194.19 g/mol | [2][3] |
| Physical Form | Solid | [2][3] |
| InChI Key | OPBDMDPBJKVMNL-UHFFFAOYSA-N | [2][3] |
| SMILES String | O=C(C1=NC=CN=C1)CC(OCC)=O | [2][3] |
GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate is classified as follows:
| GHS Classification | Details | Source |
| Pictogram | [2][3] | |
| Signal Word | Warning | [2][3] |
| Hazard Statement | H319: Causes serious eye irritation. | [2][3] |
| Precautionary Statements | P264, P280, P305 + P351 + P338, P337 + P313 | [2][3] |
The primary identified hazard is significant eye irritation.[2][3] The causality stems from the chemical's ability to interact with and potentially damage the sensitive tissues of the eye upon direct contact. The following sections detail the protocols derived from this classification.
Proactive Handling and Storage Protocols
Adherence to proper handling and storage procedures is the most effective method for mitigating the risks associated with this compound.
Safe Handling Workflow
The following workflow is mandatory when handling Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate:
-
Area Preparation : Ensure the work area, typically a certified chemical fume hood, is clean and uncluttered. Verify that an operational eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE) : Don all required PPE as detailed in Section 4. This is a non-negotiable step.
-
Chemical Handling :
-
Avoid all personal contact, including inhalation of dust.[4]
-
When weighing and transferring the solid, perform these actions in a fume hood or a well-ventilated area to minimize potential dust inhalation.
-
Use only designated spatulas and glassware.
-
Keep the container tightly sealed when not in use.[4]
-
-
Post-Handling :
-
Prohibition : Do not eat, drink, or smoke in any area where this chemical is handled or stored.[4]
Storage Requirements
Proper storage is crucial for maintaining the chemical's stability and preventing accidental exposure.
-
Storage Class : This compound is classified under Storage Class 11 - Combustible Solids.[2][3]
-
Conditions : Store in a tightly closed, properly labeled container. The storage location should be a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Water Hazard : This compound has a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water.[2][3] Do not allow it to enter drains or water sources.
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and PPE work in tandem to provide a robust barrier against chemical exposure.
-
Engineering Controls : All work involving this solid should be conducted in a certified chemical fume hood to control airborne dust and vapors.
-
Eye and Face Protection (P280) : Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards. A face shield may be required for operations with a higher risk of splashing.[2][3]
-
Skin Protection (P280) : Wear nitrile or neoprene protective gloves. Ensure gloves are inspected for integrity before each use. A standard laboratory coat must be worn and kept fastened.[2][3]
-
Respiratory Protection : If engineering controls are insufficient or during emergency situations, use a NIOSH-approved particulate respirator.
Caption: PPE selection logic based on GHS hazard classification.
Emergency and First-Aid Procedures
Rapid and correct response to an exposure is critical.
-
Eye Contact (P305 + P351 + P338) : This is the most significant route of hazardous exposure. Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists (P337 + P313), seek immediate medical attention.[2][3]
-
Skin Contact : Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical advice.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release and Disposal
A structured response to spills is necessary to prevent wider contamination and exposure.
Spill Response Protocol
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : Prevent the spill from spreading or entering drains.
-
Clean-up :
-
Wear full PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding the generation of dust.
-
Place the spilled material into a suitable, labeled, and sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Caption: Step-by-step workflow for responding to an accidental spill.
Waste Disposal
Chemical waste must be managed by licensed professionals. Do not dispose of this material in household or standard laboratory trash. All waste must be handled in accordance with federal, state, and local environmental regulations. Contact an approved professional waste disposal service to arrange for removal.
Fire-Fighting Measures
-
Extinguishing Media : Use dry chemical powder, carbon dioxide (CO₂), or water spray.
-
Specific Hazards : As a combustible solid, it may burn, though it is not considered a significant fire risk.[2][3][4] Combustion may produce toxic fumes, including nitrogen oxides and carbon oxides.
-
Fire-fighter Protection : Wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.
References
Methodological & Application
Topic: A Detailed Protocol for the Synthesis of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate via Crossed Claisen Condensation
An Application Note from the Desk of a Senior Application Scientist
Introduction
Pyrazine-containing heterocycles are cornerstones in modern medicinal chemistry and materials science.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in drug discovery, found in numerous clinically used therapeutic agents for treating conditions ranging from cancer to infectious diseases.[3][4][5] Ethyl 3-(2-pyrazinyl)-3-oxopropanoate is a valuable β-keto ester intermediate, providing a versatile synthetic handle for the construction of more complex, biologically active molecules.
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. We will employ a crossed Claisen condensation, a powerful carbon-carbon bond-forming reaction.[6] This guide is designed for researchers in organic synthesis and drug development, offering not just a step-by-step procedure but also a deep dive into the reaction mechanism, causality behind experimental choices, and robust troubleshooting advice to ensure reproducible, high-yield success.
Principle and Mechanism: The Crossed Claisen Condensation
The Claisen condensation is a base-catalyzed reaction that couples two ester molecules to form a β-keto ester.[7][8] A standard Claisen condensation between two identical, enolizable esters can be synthetically useful. However, when two different enolizable esters are used, the reaction typically yields a complex mixture of four products, limiting its utility.[9]
The "crossed" or "mixed" Claisen condensation elegantly circumvents this issue by strategically pairing an enolizable reactant with a non-enolizable partner.[8][10] For this synthesis, we react 2-acetylpyrazine , which possesses acidic α-protons and can form an enolate, with diethyl oxalate , which has no α-protons and can only act as an electrophilic acceptor.[11] This strategic pairing ensures a single, desired product is formed in high yield.
The reaction proceeds through several key mechanistic steps, driven thermodynamically by the formation of a highly stabilized enolate anion as the final intermediate before acidic workup.[8][12]
Mechanism Breakdown:
-
Enolate Formation: A strong alkoxide base, such as sodium ethoxide (NaOEt), abstracts an acidic α-proton from the methyl group of 2-acetylpyrazine. This generates a resonance-stabilized nucleophilic enolate.[6][13]
-
Nucleophilic Attack: The pyrazinyl enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate, forming a tetrahedral alkoxide intermediate.[8][13]
-
Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (-OEt) as a leaving group. This step yields the desired β-keto ester product.[6][14]
-
Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton on the carbon situated between the two carbonyl groups (pKa ≈ 11). The ethoxide base present in the reaction mixture rapidly and irreversibly deprotonates this position.[12][15] This deprotonation step forms a highly resonance-stabilized enolate and is the thermodynamic driving force that pulls the entire reaction equilibrium toward the product side, ensuring a high yield.[9][12] This is why a stoichiometric amount of base, not a catalytic amount, is required.
-
Protonation: A final acidic workup (e.g., with dilute acetic acid or HCl) is performed to neutralize the reaction mixture and protonate the stabilized enolate, yielding the final, neutral this compound product.[14][15]
Caption: Key mechanistic steps of the crossed Claisen condensation.
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by atmospheric moisture.
Materials and Reagents
-
2-Acetylpyrazine
-
Diethyl oxalate
-
Sodium metal (or commercial Sodium Ethoxide)
-
Absolute Ethanol (200 proof, anhydrous)
-
Diethyl ether (anhydrous)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, ice bath
Reagent Quantities
| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 2-Acetylpyrazine | 122.12 | 10.0 | 1.0 | 1.22 g |
| Diethyl oxalate | 146.14 | 12.0 | 1.2 | 1.75 g (1.6 mL) |
| Sodium Ethoxide | 68.05 | 11.0 | 1.1 | 0.75 g* |
| Absolute Ethanol | 46.07 | - | - | 30 mL |
| Diethyl Ether | 74.12 | - | - | 20 mL |
*Note: Sodium ethoxide can be purchased commercially or prepared in situ by slowly adding 0.25 g (11.0 mmol) of sodium metal to 20 mL of chilled absolute ethanol under an inert atmosphere.
Experimental Workflow
References
- 1. biosynce.com [biosynce.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 9. Claisen Condensation [organic-chemistry.org]
- 10. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Detailed Guide to the Claisen Condensation of Ethyl 2-Pyrazinylacetate
Abstract
This document provides a comprehensive, step-by-step protocol for the self-condensation of ethyl 2-pyrazinylacetate via the Claisen condensation reaction to synthesize ethyl 3-oxo-2,4-di(pyrazin-2-yl)butanoate. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that yields β-keto esters, which are valuable synthetic intermediates.[1][2][3] Pyrazine derivatives are of significant interest to the pharmaceutical and agrochemical industries due to their wide range of biological activities, including applications as anticancer, antibacterial, and antifungal agents.[4][5][6][7][8] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic explanations, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.
Introduction: The Significance of Pyrazine-Containing β-Keto Esters
The Claisen condensation is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond between two ester molecules in the presence of a strong base.[3][9][10] The reaction proceeds through the formation of an ester enolate, which acts as a nucleophile, attacking the carbonyl group of a second ester molecule.[11][12] The resulting product, a β-keto ester, is a highly versatile intermediate that can be used in a variety of subsequent transformations, including the synthesis of ketones, heterocyclic compounds, and other complex molecules.[13][14]
The pyrazine moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and natural products.[5][6] Its unique electronic properties and ability to act as a hydrogen bond acceptor contribute to its frequent use in the development of kinase inhibitors, antimycobacterial agents, and other therapeutics.[6][7] By combining the synthetic utility of the Claisen condensation with the pharmacological importance of the pyrazine ring system, this protocol provides a direct route to novel β-keto esters that can serve as key building blocks in drug discovery programs.
Reaction Scheme and Mechanism
The self-condensation of ethyl 2-pyrazinylacetate proceeds as follows:
Reaction Scheme: 2 x Ethyl 2-pyrazinylacetate → (1. Sodium Ethoxide, Ethanol) / (2. Aqueous Acid Workup) → Ethyl 3-oxo-2,4-di(pyrazin-2-yl)butanoate + Ethanol
Mechanistic Breakdown:
The mechanism of the Claisen condensation is a reversible, multi-step process. The overall reaction is driven to completion by the final, irreversible deprotonation of the β-keto ester product, which is significantly more acidic than the starting ester.[10][11][12]
-
Enolate Formation: A strong base, sodium ethoxide (NaOEt), removes an acidic α-proton from a molecule of ethyl 2-pyrazinylacetate to form a resonance-stabilized enolate ion.[1][2][3]
-
Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second molecule of ethyl 2-pyrazinylacetate, forming a tetrahedral intermediate.[9][11]
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (EtO⁻) as a leaving group.[1][10]
-
Deprotonation (Driving Force): The liberated ethoxide ion is a strong enough base to deprotonate the newly formed β-keto ester at its highly acidic α-carbon (located between the two carbonyl groups). This acid-base reaction is thermodynamically favorable and drives the entire reaction equilibrium toward the product side.[11][12] This step necessitates the use of a stoichiometric amount of base rather than a catalytic amount.[3][10]
-
Acidic Workup: In a final step, an aqueous acid (e.g., dilute HCl or H₂SO₄) is added to neutralize the reaction mixture and protonate the enolate, yielding the final, neutral β-keto ester product.[1][15][16]
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| Ethyl 2-pyrazinylacetate | 33146-88-2 | 152.15 | 10.0 g (65.7 mmol) | Starting material. Ensure it is anhydrous. |
| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | 4.47 g (65.7 mmol) | Corrosive, Flammable Solid, Water-Reactive. Handle under inert atmosphere.[17][18] |
| Anhydrous Ethanol | 64-17-5 | 46.07 | 100 mL | Reaction solvent. Must be completely dry. |
| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | ~200 mL | Extraction solvent. |
| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | As needed (~70 mL) | For acidic workup. |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | ~50 mL | For washing. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | For washing. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | Drying agent. |
| Silica Gel | 7631-86-9 | 60.08 | As needed | For column chromatography. |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser with drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Cannula or dropping funnel
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Safety Precautions
-
Sodium Ethoxide (NaOEt): A strong base that is highly corrosive, flammable, and reacts violently with water.[19] It must be handled in a fume hood under an inert atmosphere (glovebox or Schlenk line).[17][20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a flame-retardant lab coat.[18][21] In case of fire, use a dry chemical extinguisher; DO NOT USE WATER .[21]
-
Anhydrous Solvents: Diethyl ether and ethanol are highly flammable. Ensure all heating is done using a heating mantle and that no open flames or spark sources are present.[19]
-
General Precautions: Conduct the entire procedure in a well-ventilated fume hood. An emergency eyewash and safety shower should be readily accessible.[20][21]
Detailed Experimental Protocol
This protocol outlines the synthesis of ethyl 3-oxo-2,4-di(pyrazin-2-yl)butanoate on a 65.7 mmol scale.
Step 1: Reaction Setup
-
Thoroughly flame-dry a 500 mL three-neck round-bottom flask, reflux condenser, and magnetic stir bar.
-
Assemble the glassware quickly while still warm and allow it to cool to room temperature under a positive pressure of inert gas (nitrogen or argon). Fit the condenser with a drying tube.
Step 2: Reagent Addition
-
To the reaction flask, add anhydrous ethanol (100 mL) via cannula.
-
Carefully add sodium ethoxide (4.47 g, 65.7 mmol) to the ethanol with stirring. This can be an exothermic process. Ensure all the sodium ethoxide dissolves.
-
Once the sodium ethoxide solution has returned to room temperature, add ethyl 2-pyrazinylacetate (10.0 g, 65.7 mmol) dropwise over 15 minutes using a syringe or dropping funnel.
Step 3: Reaction
-
Heat the reaction mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
Step 4: Aqueous Work-up
-
After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature, and then further cool in an ice bath.
-
Slowly and carefully neutralize the reaction mixture by adding 1 M hydrochloric acid (HCl) dropwise with stirring. The pH should be adjusted to ~7. This step is exothermic and may cause gas evolution.
-
Transfer the neutralized mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers.
Step 5: Isolation
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).[22]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 6: Purification and Characterization
-
The crude product, likely a viscous oil or solid, should be purified by flash column chromatography on silica gel. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Characterize the final product, ethyl 3-oxo-2,4-di(pyrazin-2-yl)butanoate, using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry) to confirm its identity and purity.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or glassware.[22]2. Insufficient base.[11]3. Reaction time too short. | 1. Ensure all glassware is flame-dried and solvents are anhydrous.2. Use at least one stoichiometric equivalent of a strong, non-nucleophilic base.[3]3. Monitor the reaction by TLC to ensure completion. |
| Saponification of Ester | Presence of water or hydroxide ions, leading to hydrolysis of the ester to a carboxylate.[12][22] | 1. Use anhydrous conditions.2. Use an alkoxide base (NaOEt for an ethyl ester) instead of hydroxide bases (e.g., NaOH).[12] |
| Transesterification | Using a base with an alkoxide that does not match the ester's alcohol group (e.g., NaOMe with an ethyl ester).[12][22] | Always match the alkoxide base to the ester (e.g., use sodium ethoxide for ethyl esters).[3][12] |
| Difficulty in Purification | Product may co-elute with impurities. The product may exist as a mixture of keto-enol tautomers. | 1. Test various solvent systems for column chromatography.2. Recrystallization from a suitable solvent (e.g., ethanol/hexane mixture) may be an effective alternative.[22] |
References
- 1. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. byjus.com [byjus.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. biosynce.com [biosynce.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. aklectures.com [aklectures.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. nbinno.com [nbinno.com]
- 18. gelest.com [gelest.com]
- 19. lobachemie.com [lobachemie.com]
- 20. s3.amazonaws.com [s3.amazonaws.com]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate in the Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
Introduction: The Pyrazine Moiety as a Privileged Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocyclic compounds are particularly prominent, with the pyrazine ring being a widely utilized scaffold.[2] Its utility stems from its ability to form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases.[1][2] Ethyl 3-(2-pyrazinyl)-3-oxopropanoate is a versatile and highly valuable starting material in this context, serving as a key building block for the construction of more complex, biologically active heterocyclic systems. This application note provides a detailed guide on the strategic use of this compound in the synthesis of a prominent class of kinase inhibitors: the pyrazolo[1,5-a]pyrimidines.
Core Synthetic Strategy: From β-Ketoester to a Fused Heterocyclic Kinase Inhibitor Scaffold
The primary application of this compound in this field is its role as a 1,3-dicarbonyl synthon. This functionality allows for a straightforward and efficient cyclization reaction to form a pyrazole ring, which can then be further elaborated into the final pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is found in numerous potent kinase inhibitors, including those targeting Pim kinases, which are crucial in regulating cell survival and proliferation in various cancers.[1][3][4]
The overall synthetic workflow can be conceptualized as a two-stage process:
-
Formation of the Key Intermediate: Cyclocondensation of this compound with hydrazine to yield 3-(pyrazin-2-yl)-1H-pyrazol-5-amine.
-
Annulation to the Final Scaffold: Reaction of the 5-aminopyrazole intermediate with a suitable 1,3-dicarbonyl compound to construct the fused pyrimidine ring, yielding the pyrazolo[1,5-a]pyrimidine core.
Part 1: Synthesis of the Key Intermediate: 3-(pyrazin-2-yl)-1H-pyrazol-5-amine
The conversion of the β-ketoester, this compound, into a 5-aminopyrazole is a critical first step. The choice of hydrazine hydrate as the cyclizing agent is causal; it provides the two necessary nitrogen atoms for the pyrazole ring. The reaction proceeds via an initial condensation followed by an intramolecular cyclization and dehydration. The presence of the amino group at the 5-position is a direct result of the ester functionality of the starting material, which upon reaction with hydrazine, forms a hydrazide that subsequently cyclizes to the pyrazolone tautomer, which exists in equilibrium with the more stable 5-aminopyrazole form.
Experimental Protocol: Synthesis of 3-(pyrazin-2-yl)-1H-pyrazol-5-amine
This protocol is adapted from established methodologies for the synthesis of 5-aminopyrazoles from β-ketoesters.[5]
Materials:
-
This compound
-
Hydrazine monohydrate
-
Ethanol
-
Sodium ethoxide
-
Glacial acetic acid
Procedure:
-
Reaction Setup: To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in ethanol, add this compound at room temperature with stirring.
-
Addition of Hydrazine: To the resulting solution, add hydrazine monohydrate dropwise. The reaction mixture is then heated to reflux.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The residue is neutralized with glacial acetic acid, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford 3-(pyrazin-2-yl)-1H-pyrazol-5-amine.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is a solid.
Part 2: Synthesis of the Pyrazolo[1,5-a]pyrimidine Scaffold
The 5-aminopyrazole intermediate is a versatile precursor for the synthesis of pyrazolo[1,5-a]pyrimidines.[6][7] This is achieved through a condensation reaction with a 1,3-biselectrophilic compound, such as a β-ketoester or a 1,3-diketone. This reaction typically proceeds under acidic conditions, which catalyze the condensation and subsequent cyclization to form the fused pyrimidine ring.[7] The regioselectivity of the reaction is generally high, leading to the desired pyrazolo[1,5-a]pyrimidine isomer.[6][7]
Experimental Protocol: General Synthesis of 7-(pyrazin-2-yl)pyrazolo[1,5-a]pyrimidine Derivatives
This protocol is a generalized procedure based on the synthesis of pyrazolo[1,5-a]pyrimidine kinase inhibitors.[5][7]
Materials:
-
3-(pyrazin-2-yl)-1H-pyrazol-5-amine
-
Substituted β-ketoester (e.g., ethyl acetoacetate)
-
Glacial acetic acid
-
Sulfuric acid (catalytic amount)
Procedure:
-
Reaction Mixture: A mixture of 3-(pyrazin-2-yl)-1H-pyrazol-5-amine and the desired β-ketoester is prepared in glacial acetic acid.
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours.
-
Reaction Monitoring: The reaction progress is monitored by TLC.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired pyrazolo[1,5-a]pyrimidine derivative.
Self-Validation: The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). The melting point should also be determined and compared to literature values if available.
Application in Kinase Inhibitor Development: Targeting Pim-1 Kinase
The pyrazolo[1,5-a]pyrimidine scaffold is a known inhibitor of several kinases, with Pim-1 being a prominent target.[1][8][9] Pim-1 is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell survival and proliferation.[1][8] The pyrazolo[1,5-a]pyrimidine core acts as an ATP-competitive inhibitor, fitting into the ATP-binding pocket of the kinase.[2]
Data Presentation: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogs
The following table summarizes the inhibitory activity of representative pyrazolo[1,5-a]pyrimidine-based compounds against Pim-1 kinase, demonstrating the potency of this scaffold.
| Compound ID | R1 Group | R2 Group | Pim-1 IC₅₀ (nM) | Flt-3 IC₅₀ (nM) | Reference |
| 9 | 3-aryl | 5-(trans-4-aminocyclohexanol) | 27 | 110 | [1] |
| 9a | 3-aryl | 5-(cis-4-aminocyclohexanol) | 23 | 340 | [1] |
| 11a | 3-aryl | 5-((1-methylpiperidin-4-yl)methoxy) | 16 | 31 | [1] |
| 11b | 3-aryl | 5-((piperidin-4-yl)methoxy) | 21 | 42 | [1] |
Table 1: In vitro inhibitory activity of selected pyrazolo[1,5-a]pyrimidine compounds against Pim-1 and Flt-3 kinases. Data extracted from reference[1].
The data in Table 1 illustrates that strategic modifications to the pyrazolo[1,5-a]pyrimidine core, which can be accessed from this compound, can lead to potent, low nanomolar inhibitors of Pim-1 kinase.
Conclusion
This compound is a strategically important starting material for the synthesis of potent kinase inhibitors. Its inherent reactivity as a 1,3-dicarbonyl compound allows for the efficient construction of the 3-(pyrazin-2-yl)-1H-pyrazol-5-amine intermediate. This key intermediate serves as a versatile platform for the subsequent synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, a core structure in a number of clinically relevant kinase inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals on the application of this compound in the discovery of novel therapeutics targeting the human kinome.
References
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational Application Note & Protocols: High-Throughput Screening for Novel IDO1 Inhibitors Using an Ethyl 3-(2-pyrazinyl)-3-oxopropanoate Scaffold
Abstract
This document outlines the rationale and provides detailed protocols for evaluating Ethyl 3-(2-pyrazinyl)-3-oxopropanoate as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion. While this specific molecule is not extensively characterized in the literature, its pyrazine core represents a privileged scaffold found in numerous enzyme inhibitors.[1][2] We present a hypothesis-driven approach, treating this compound as a novel chemotype for screening against IDO1. This guide provides comprehensive, field-proven protocols for both biochemical and cell-based high-throughput screening assays, enabling researchers to robustly assess the compound's inhibitory potential and validate its mechanism of action.
Part 1: Scientific Rationale & Application Strategy
The Pyrazine Scaffold in Drug Discovery
The pyrazine ring is a nitrogen-containing heterocycle that is a cornerstone of modern medicinal chemistry. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and rigid structure have made it a key component in a multitude of FDA-approved drugs, particularly in oncology.[3][4] Pyrazine derivatives have been successfully developed as inhibitors for a wide range of enzymes, including various kinases and metabolic enzymes.[5][6] Given this precedent, novel, uncharacterized molecules containing this scaffold, such as this compound, are logical candidates for inclusion in discovery screening campaigns.
Target Rationale: Indoleamine 2,3-dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a high-value therapeutic target in immuno-oncology.[7][8] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of L-tryptophan (Trp) along the kynurenine pathway.[9][10]
In the tumor microenvironment, the overexpression of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive outcomes:
-
Tryptophan Depletion: The local depletion of Trp, an essential amino acid, causes the arrest and anergy of effector T cells, which are critical for anti-tumor immunity.[11]
-
Kynurenine Accumulation: The buildup of kynurenine (Kyn) and its metabolites actively promotes the differentiation of regulatory T cells (Tregs) and induces apoptosis in effector T cells.[10]
By inhibiting IDO1, it is possible to restore T cell function and reverse this localized immune tolerance, thereby enabling the immune system to recognize and attack tumor cells. This makes the discovery of novel small-molecule IDO1 inhibitors a major goal in cancer drug development.[12][13]
Experimental Hypothesis and Workflow
We hypothesize that the pyrazine and oxopropanoate moieties of this compound may enable it to bind to the active site of IDO1, potentially inhibiting its enzymatic function. To test this hypothesis, we propose a standard HTS workflow designed to identify and validate novel inhibitors.
Part 2: Biochemical HTS Assay for IDO1 Inhibition
Assay Principle
This is a direct enzyme activity assay that quantifies the inhibition of recombinant human IDO1. The assay buffer is carefully formulated to maintain the enzyme in its active, reduced (ferrous) state.[13] The enzymatic reaction consumes L-Tryptophan and produces N-formylkynurenine, which is subsequently converted to kynurenine. The amount of kynurenine produced is quantified by its characteristic absorbance at 321 nm.[14] This method is robust, straightforward, and highly amenable to automation in 384-well format.
Data Interpretation & Validation
-
Percent Inhibition: Calculated relative to high (DMSO vehicle) and low (no enzyme or potent inhibitor) controls.
-
IC₅₀ Value: The concentration of the inhibitor required to reduce enzyme activity by 50%. This is determined by fitting the dose-response data to a four-parameter logistic equation.
-
Z'-Factor: This statistical parameter is used to validate the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large separation between positive and negative controls, suitable for high-throughput screening.
Table 1: Example Dose-Response Data for IDO1 Inhibition
| Compound Concentration (µM) | % Inhibition (Test Compound) | % Inhibition (Epacadostat - Control) |
| 100.00 | 98.5 | 99.8 |
| 33.33 | 95.2 | 99.7 |
| 11.11 | 88.1 | 99.5 |
| 3.70 | 75.4 | 98.9 |
| 1.23 | 51.2 | 95.1 |
| 0.41 | 28.9 | 82.4 |
| 0.14 | 12.5 | 61.3 |
| 0.05 | 5.1 | 42.1 |
| 0.02 | 1.8 | 20.5 |
| 0.01 | 0.5 | 8.9 |
| Calculated IC₅₀ (µM) | 1.15 | 0.08 |
Detailed Protocol: Biochemical IDO1 Absorbance Assay (384-Well Format)
A. Reagent Preparation
-
IDO1 Assay Buffer (1X): 50 mM Potassium Phosphate (pH 6.5), 10 µM Methylene Blue, 100 µg/mL Catalase, 20 mM Ascorbic Acid. Prepare fresh daily.[15]
-
Recombinant hIDO1 Enzyme Stock: Dilute recombinant human IDO1 enzyme to a working concentration of 50 nM (2X final concentration) in 1X IDO1 Assay Buffer. Keep on ice.
-
L-Tryptophan Substrate Stock: Dilute L-Tryptophan to a working concentration of 400 µM (2X final concentration) in 1X IDO1 Assay Buffer.
-
Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution plate in DMSO.
-
Positive Control: Prepare a 10 mM stock of Epacadostat in 100% DMSO. Create a serial dilution plate in DMSO.
B. Assay Procedure
-
Compound Plating: Using an acoustic dispenser or multichannel pipette, transfer 100 nL of compound dilutions from the DMSO source plates to a 384-well UV-transparent assay plate. This results in a final DMSO concentration of 0.5%.
-
Test Wells: this compound dilutions.
-
Positive Control Wells: Epacadostat dilutions.
-
Negative Control (High Signal) Wells: 100% DMSO.
-
Background (Low Signal) Wells: 100% DMSO.
-
-
Enzyme Addition: Add 10 µL of the 50 nM hIDO1 enzyme solution to all wells except the Background wells. To the Background wells, add 10 µL of 1X IDO1 Assay Buffer.
-
Incubation: Gently mix the plate on a plate shaker for 1 minute. Incubate for 15 minutes at room temperature to allow compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the 400 µM L-Tryptophan substrate solution to all wells to start the reaction. The final volume is 20 µL.
-
Reaction Incubation: Mix the plate gently. Incubate for 60 minutes at 37°C.
-
Reaction Termination & Detection: Stop the reaction by adding 5 µL of 30% (w/v) Trichloroacetic Acid (TCA). Incubate for 30 minutes at 60°C to hydrolyze N-formylkynurenine to kynurenine.
-
Read Plate: Measure the absorbance at 321 nm using a microplate reader.
Part 3: Cell-Based HTS Assay for IDO1 Inhibition
Assay Principle
A cell-based assay provides a more physiologically relevant context by assessing a compound's ability to cross the cell membrane and engage the target in a complex intracellular environment. In this protocol, human ovarian cancer cells (SKOV-3), which reliably express IDO1 upon stimulation, are treated with Interferon-gamma (IFN-γ) to induce enzyme expression.[11] The cells are then incubated with the test compound. The assay endpoint is the measurement of kynurenine secreted into the cell culture medium, which is a direct product of cellular IDO1 activity.
Data Interpretation & Validation
-
Cellular IC₅₀: The concentration of compound that inhibits kynurenine production by 50% in a cellular context.
-
Cytotoxicity (CC₅₀): A parallel assay must be run to determine the compound's toxicity to the host cells. A compound is considered a false positive if its apparent IC₅₀ is due to cell death rather than specific enzyme inhibition. A desirable hit will have a CC₅₀ value at least 10-fold higher than its cellular IC₅₀.
Table 2: Example Cellular Activity and Cytotoxicity Data
| Compound | Cellular IDO1 IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | 2.5 | > 50 | > 20 |
| Epacadostat (Control) | 0.015 | > 50 | > 3300 |
| Compound X (Cytotoxic False Positive) | 5.0 | 4.8 | ~1 |
Detailed Protocol: Cell-Based Kynurenine Assay (96-Well Format)
A. Cell Culture & Plating
-
Cell Line: SKOV-3 (human ovarian carcinoma) or HeLa cells.
-
Culture Medium: McCoy's 5A Medium (for SKOV-3) or DMEM (for HeLa), supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Procedure: Seed cells into a 96-well flat-bottom tissue culture plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[15]
B. Assay Procedure
-
IDO1 Induction: Prepare a solution of human IFN-γ in culture medium. Remove the old medium from the cells and add 200 µL of medium containing 10 ng/mL IFN-γ and the test compounds at their final desired concentrations (ensure final DMSO is ≤0.5%).[15]
-
Test Wells: IFN-γ + Compound dilutions.
-
Negative Control (High Kynurenine): IFN-γ + DMSO vehicle.
-
Background Control (Low Kynurenine): No IFN-γ + DMSO vehicle.
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Carefully collect 140 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Kynurenine Detection:
-
Add 10 µL of 6.1 N Trichloroacetic Acid (TCA) to each well of the supernatant plate. Mix and incubate at 50°C for 30 minutes to hydrolyze proteins.[15]
-
Centrifuge the plate at 2500 x g for 10 minutes to pellet the precipitate.
-
Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate.
-
Add 100 µL of Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) to each well.
-
Incubate for 10 minutes at room temperature. The kynurenine will react to form a yellow product.
-
-
Read Plate: Measure the absorbance at 480 nm using a microplate reader.
C. Cytotoxicity Counter-Screen (Parallel Plate)
-
Prepare an identical plate of cells and treat with compounds as described in step B.1, but without IFN-γ.
-
After the 48-hour incubation, add a viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's protocol.
-
Read luminescence on a plate reader to determine the percentage of viable cells relative to the DMSO control.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 11. oncotarget.com [oncotarget.com]
- 12. Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate for preclinical studies
An Application Note for the Scale-Up Synthesis of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate for Preclinical Studies
Authored by a Senior Application Scientist
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key β-keto ester intermediate for the development of pyrazine-based pharmaceutical agents. Pyrazine derivatives are of significant interest in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The successful transition from discovery to preclinical evaluation necessitates a robust, reproducible, and scalable synthetic route to produce high-purity active pharmaceutical ingredients (APIs) and their precursors. This guide details a process centered on a crossed Claisen condensation, explaining the mechanistic rationale, offering a detailed step-by-step protocol, and addressing critical considerations for process safety and scale-up to meet the demands of preclinical studies.
Introduction: The Significance of Pyrazine Scaffolds in Drug Development
The pyrazine moiety is a privileged heterocyclic structure in modern medicinal chemistry.[3] It is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This scaffold is present in several clinically approved drugs and numerous compounds under investigation for various therapeutic applications.[3][4] The unique electronic properties of the pyrazine ring allow it to act as a versatile building block, influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5]
This compound is a valuable β-keto ester intermediate.[6][7] Its dual reactive sites—an electrophilic ketone and a nucleophilic α-carbon—make it an essential synthon for constructing more complex molecular architectures, particularly for active pharmaceutical ingredients intended for preclinical evaluation.[6] Ensuring a reliable supply of this intermediate at a high purity level is a critical first step in the drug development pipeline. This document serves as a technical guide for chemists and process scientists tasked with this synthesis.
Synthetic Strategy: The Claisen Condensation Pathway
The synthesis of β-keto esters is most classically and efficiently achieved via the Claisen condensation.[8][9] For the preparation of this compound, a crossed Claisen condensation is employed. This strategy involves the reaction of a non-enolizable ester, diethyl oxalate, with an enolizable ketone, 2-acetylpyrazine, in the presence of a strong base.
Reaction Scheme:
Caption: Overall reaction for the synthesis of the target compound.
Mechanistic Rationale:
The reaction is initiated by the deprotonation of the α-carbon of 2-acetylpyrazine by a strong base, typically sodium ethoxide (NaOEt), to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate expels an ethoxide leaving group, yielding the final β-keto ester product after acidic work-up.
Choice of Reagents for Scalability:
-
2-Acetylpyrazine: A commercially available and relatively inexpensive starting material.
-
Diethyl Oxalate: Serves as an efficient acylating agent. It is preferred over other esters as it is non-enolizable, preventing self-condensation.[10][11][12]
-
Sodium Ethoxide: A strong base necessary to generate the enolate in sufficient concentration. It is cost-effective for large-scale production.[13]
-
Anhydrous Ethanol: A suitable solvent that is compatible with the base and reagents.
Detailed Laboratory Protocol (100 g Scale)
This protocol is designed for a 100-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.
Materials and Equipment
| Material | Grade | Supplier |
| 2-Acetylpyrazine | ≥98% | Sigma-Aldrich |
| Diethyl Oxalate | ≥99% | Sigma-Aldrich |
| Sodium Ethoxide | ≥95% | Sigma-Aldrich |
| Anhydrous Ethanol (200 proof) | ACS Grade | Fisher Scientific |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate | - | - |
| Brine (Saturated NaCl) | - | - |
| Anhydrous Magnesium Sulfate | - | - |
Equipment: 5 L three-neck round-bottom flask, mechanical overhead stirrer, 1 L addition funnel, reflux condenser with nitrogen inlet, thermocouple, heating mantle, and an ice-water bath.
Reagent Table
| Compound | MW ( g/mol ) | Equivalents | Amount (g) | Moles | Volume (mL) |
| 2-Acetylpyrazine | 122.13 | 1.0 | 100.0 | 0.819 | ~91 |
| Diethyl Oxalate | 146.14 | 1.2 | 142.5 | 0.975 | 132 |
| Sodium Ethoxide | 68.05 | 1.5 | 83.6 | 1.229 | - |
| Anhydrous Ethanol | 46.07 | - | - | - | 2.0 L |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the 5 L reaction vessel equipped with a mechanical stirrer, thermocouple, and condenser under a nitrogen atmosphere. Ensure all glassware is oven-dried to prevent moisture contamination.
-
Base Preparation: Carefully charge the flask with anhydrous ethanol (1.5 L) followed by the slow, portion-wise addition of sodium ethoxide (83.6 g). The dissolution is exothermic; use an ice bath to maintain the temperature below 30°C. Stir until all solids have dissolved.
-
Reagent Addition: In a separate flask, prepare a solution of 2-acetylpyrazine (100.0 g) and diethyl oxalate (142.5 g) in anhydrous ethanol (0.5 L). Transfer this solution to the addition funnel.
-
Condensation Reaction: Cool the sodium ethoxide solution to 5-10°C using an ice bath. Add the solution from the addition funnel dropwise over 2-3 hours, ensuring the internal temperature does not exceed 15°C. A thick, orange-red precipitate of the sodium enolate salt will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours to ensure the reaction goes to completion. Monitor progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Neutralization: Cool the reaction mixture back to 0-5°C. Slowly and carefully quench the reaction by adding a solution of glacial acetic acid in water until the pH is approximately 5-6. This step is highly exothermic and may cause gas evolution.
-
Work-up and Extraction:
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Add 1 L of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 750 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 500 mL) and brine (1 x 500 mL).
-
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude orange-brown oil.
-
Purification:
-
For preclinical batches requiring >99% purity, the crude product should be purified via vacuum distillation.
-
Alternatively, recrystallization from an ethanol/water or hexanes/ethyl acetate solvent system can be effective.
-
Collect the purified this compound as a pale yellow solid or oil.
-
Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 9.25 (s, 1H), 8.80 (d, 1H), 8.75 (d, 1H), 4.30 (q, 2H), 4.15 (s, 2H), 1.35 (t, 3H).
-
Purity (HPLC): >99% (AUC).
-
Expected Yield: 65-75%.
Scale-Up and Process Safety Considerations
Scaling this synthesis from the lab to a pilot plant or manufacturing suite requires careful attention to process parameters and safety.
Overall Process Workflow
Caption: Scalable workflow from preparation to final product.
Critical Safety Evaluation
-
Sodium Ethoxide: A highly corrosive, flammable, and water-reactive solid.[13] It must be handled in a glovebox or under a robust nitrogen purge. Personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and appropriate gloves, is mandatory.[13]
-
Exothermic Reactions: Both the dissolution of sodium ethoxide and the final acidic quench are highly exothermic. Scale-up requires a reactor with efficient cooling capacity and controlled addition rates to prevent thermal runaways.
-
Flammable Solvents: Ethanol and diethyl ether are highly flammable. All equipment must be properly grounded to prevent static discharge, and the process should be conducted in a well-ventilated area away from ignition sources.[10]
-
Waste Disposal: The aqueous waste will be basic before neutralization and will contain organic residues. All waste streams must be handled and disposed of in accordance with local environmental regulations.
Conclusion
This application note outlines a validated and scalable synthesis of this compound. By utilizing a crossed Claisen condensation, this protocol provides a reliable method for producing multi-gram to kilogram quantities of this vital intermediate. Adherence to the detailed procedural steps and rigorous safety precautions is essential for ensuring a high-purity product suitable for advancing pyrazine-based drug candidates into preclinical development.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News [pipzine-chem.com]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [cora.ucc.ie]
- 8. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 9. studylib.net [studylib.net]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.fr [fishersci.fr]
- 13. fishersci.com [fishersci.com]
Application Note: Quantitative Analysis of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate in Reaction Mixtures
Introduction and Analytical Strategy
Ethyl 3-(2-pyrazinyl)-3-oxopropanoate is a heterocyclic β-ketoester of significant interest as a versatile building block in the synthesis of pharmaceutical and agrochemical compounds.[1][2] Accurate and precise quantification of this intermediate directly within a reaction mixture is critical for several key objectives:
-
Reaction Monitoring: Tracking the consumption of starting materials and the formation of the product in real-time.
-
Yield Determination: Calculating the precise yield of the reaction without the need for immediate isolation.
-
Impurity Profiling: Identifying and quantifying potential by-products or unreacted starting materials.
The analytical challenge lies in achieving selective quantification in a complex matrix that may contain reagents, catalysts, solvents, and structurally similar impurities. This guide prioritizes the development of a stability-indicating analytical method (SIAM) , which is a validated quantitative procedure that can accurately measure the analyte in the presence of its degradation products and other matrix components.[3][4][5]
Our primary recommended technique is Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) . This choice is based on the following rationale:
-
Physicochemical Properties: The analyte possesses moderate polarity and contains a pyrazine ring, a strong chromophore, making it ideally suited for RP-HPLC separation and UV detection.
-
Robustness and Versatility: HPLC is a highly robust and widely available technique capable of separating a wide range of compounds with varying polarities, which is essential for analyzing complex reaction mixtures.[6][7]
-
Regulatory Acceptance: HPLC methods are the gold standard in the pharmaceutical industry for quality control and are well-described in regulatory guidance documents.[6][8]
An overview of the analytical workflow is presented below.
Caption: General workflow for the quantification of this compound.
Primary Method: Reversed-Phase HPLC-UV
This section details the development and application of a stability-indicating RP-HPLC method for routine quantification.
Principle and Method Development Rationale
The goal is to separate the target analyte, this compound, from potential impurities and starting materials. A reversed-phase C18 column is selected as the stationary phase due to its versatility in retaining compounds of moderate polarity. The mobile phase consists of an aqueous component and an organic modifier (acetonitrile), allowing for the elution of compounds based on their hydrophobicity.
-
Mobile Phase pH: The pyrazine ring contains nitrogen atoms that can be protonated at low pH. To ensure consistent retention and sharp, symmetrical peak shapes, a small amount of an acidifier like formic acid is added to the aqueous phase to suppress the ionization of any basic components and maintain a stable pH.
-
Detection Wavelength: The pyrazine moiety conjugated with a carbonyl group is expected to have a strong UV absorbance. The optimal detection wavelength (λmax) is determined by scanning a diluted standard of the analyte with a Diode Array Detector (DAD). A wavelength of approximately 270-280 nm is typically suitable for pyrazine-containing structures.
-
Gradient Elution: A gradient elution is employed to ensure that both early-eluting polar compounds (e.g., certain starting materials) and late-eluting non-polar compounds (e.g., non-polar by-products) are effectively separated and eluted within a reasonable run time.[6] This is crucial for a stability-indicating method.[7]
Detailed HPLC-UV Protocol
Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (≥98%).
-
This compound reference standard of known purity.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Procedure:
-
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately transfer a small, known volume or weight of the homogenous reaction mixture into a volumetric flask.
-
Dilute with the 50:50 Acetonitrile:Water diluent to a concentration estimated to fall within the calibration range. A typical starting dilution is 1:1000.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
System Suitability Test (SST):
-
Before analysis, inject a mid-range calibration standard five times.
-
The system is deemed ready if it meets the following criteria:
-
Peak Area Precision (%RSD): ≤ 2.0%[8]
-
Tailing Factor (T): 0.8 - 1.5
-
Theoretical Plates (N): > 2000
-
-
-
Analysis Sequence:
-
Inject a blank (diluent).
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared samples.
-
Inject a calibration standard after every 10-15 sample injections to verify system stability.
-
-
Calculation:
-
Generate a linear regression curve from the peak areas of the calibration standards versus their concentrations. The correlation coefficient (R²) should be ≥ 0.999.
-
Determine the concentration of the analyte in the sample injection using the calibration curve equation.
-
Calculate the original concentration in the reaction mixture by applying the dilution factor.
-
Method Validation Framework
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[9][10][11] The following parameters should be assessed.
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Validation Parameters and Typical Acceptance Criteria:
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. Demonstrated via forced degradation studies (acid, base, oxidation, heat, light).[7] | Peak is spectrally pure (DAD analysis); no co-elution with degradation products or matrix components. |
| Linearity (R²) | Proportional relationship between concentration and detector response. | ≥ 0.999 over the specified range. |
| Accuracy (% Recovery) | Closeness of test results to the true value. Assessed by spiking a placebo matrix with known amounts of analyte at 3 levels. | 98.0 - 102.0% recovery. |
| Precision (% RSD) | Degree of scatter between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day, different analyst). | ≤ 2.0% RSD.[8] |
| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | System suitability parameters remain within limits; results are not significantly impacted. |
Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent confirmatory technique. It provides an orthogonal separation mechanism (based on volatility and polarity) and highly specific detection, confirming both the identity (via mass spectrum) and quantity of the analyte. This is contingent on the analyte being thermally stable and sufficiently volatile.
Protocol for GC-MS Analysis
Instrumentation and Materials:
-
GC-MS system with a split/splitless inlet and a mass selective detector.
-
A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Ethyl acetate (GC grade).
-
Helium (carrier gas, 99.999% purity).
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-350 |
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples in a volatile solvent like ethyl acetate or hexane, following a similar dilution scheme as for HPLC.
-
Analysis: Inject standards to build a calibration curve. The mass spectrum of the analyte peak in the sample chromatogram should be compared to the reference standard for identity confirmation.
-
Quantification: Quantification can be performed using the total ion chromatogram (TIC) or, for higher selectivity, by extracting the ion chromatogram of a characteristic fragment ion.
Reference Method: Quantitative NMR (qNMR)
qNMR is a primary ratio method that can determine the purity of a reference standard or provide an absolute concentration of an analyte in solution without requiring a reference standard of the same compound.[12] It relies on comparing the integral of a unique analyte signal to that of a certified internal standard of known concentration.
Protocol for qNMR Analysis
Instrumentation and Materials:
-
NMR spectrometer (≥400 MHz).
-
High-precision NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have signals that do not overlap with the analyte.
NMR Acquisition Parameters:
| Parameter | Setting | Rationale |
| Pulse Program | Standard 30° or 90° pulse | Ensures uniform excitation. |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) | CRITICAL: Ensures full relaxation of all protons for accurate integration. A value of 30-60 seconds is recommended. |
| Number of Scans | ≥ 16 | To achieve an adequate signal-to-noise ratio (>250:1) for precise integration. |
| Solvent | DMSO-d₆ | Good solvent for many organic compounds. |
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the internal standard and the sample containing the analyte into a vial. Dissolve in a precise volume of deuterated solvent. Transfer to an NMR tube.
-
Data Acquisition: Acquire the spectrum using the parameters above.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculation: The concentration or purity is calculated using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Purity_std = Purity of the internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry [eurjchem.com]
- 3. ijpsr.com [ijpsr.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. scispace.com [scispace.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. qbdgroup.com [qbdgroup.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes & Protocols: Leveraging Ethyl 3-(2-pyrazinyl)-3-oxopropanoate for the Synthesis of Novel Agrochemicals
Introduction: The Strategic Value of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate in Agrochemical Discovery
In the relentless pursuit of novel agrochemicals to safeguard global crop production, the strategic selection of starting materials is paramount. This compound stands out as a highly promising scaffold for the development of new fungicides and herbicides. This molecule uniquely combines two key structural features renowned for their bioactivity: the pyrazine ring and a β-keto ester functionality. The pyrazine moiety is a well-established pharmacophore in numerous biologically active compounds, including pesticides, where it can contribute to disrupting the nervous system of pests or interfering with essential metabolic pathways.[1] The β-keto ester group, on the other hand, is a versatile synthetic handle, enabling the construction of a wide array of heterocyclic systems, which form the core of many commercial agrochemicals.[2]
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for its conversion into promising fungicidal and herbicidal candidates. We will delve into the chemical logic underpinning these transformations and present a framework for the biological evaluation of the resulting compounds. Our focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to unlock the potential of this versatile building block.
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for successful reaction design and optimization. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 62124-77-0 | [3] |
| Molecular Formula | C₉H₁₀N₂O₃ | [3] |
| Molecular Weight | 194.19 g/mol | [3] |
| Appearance | Off-white to pink solid | [4] |
| Purity | ≥97% | [3] |
Synthetic Pathways to Novel Agrochemicals
The reactivity of the β-keto ester functionality in this compound allows for its facile conversion into various heterocyclic systems with known agrochemical potential. Here, we present detailed protocols for the synthesis of pyrazinyl-substituted pyrazoles and pyrimidines.
Protocol 1: Synthesis of Pyrazinyl-Pyrazolone Derivatives as Potential Fungicides via Knorr-Type Cyclization
The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a β-keto ester with a hydrazine derivative.[2][5][6] The resulting pyrazole scaffold is a cornerstone of many modern fungicides, primarily those acting as succinate dehydrogenase inhibitors (SDHIs).[7][8] SDHIs disrupt the fungal respiratory chain, leading to a cessation of energy production and subsequent cell death.[9]
Caption: Knorr-type synthesis of a pyrazinyl-pyrazolone.
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.94 g, 10 mmol) and ethanol (30 mL).
-
Reagent Addition: While stirring, add hydrazine hydrate (0.5 mL, 10 mmol) or an equimolar amount of a substituted hydrazine (e.g., phenylhydrazine for N-phenyl pyrazolone derivatives). Add 3-4 drops of glacial acetic acid as a catalyst.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up and Isolation: After completion of the reaction (indicated by the disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature. The product will precipitate out of the solution. If no precipitate forms, reduce the volume of the solvent under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the desired 5-(pyrazin-2-yl)-2,4-dihydro-3H-pyrazol-3-one derivative. Further purification can be achieved by recrystallization from ethanol.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent solvent for both the reactants and facilitates the reaction at a moderate reflux temperature.
-
Glacial Acetic Acid as Catalyst: The acidic catalyst protonates the carbonyl oxygen of the keto group, increasing its electrophilicity and promoting the initial nucleophilic attack by the hydrazine.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps.
Protocol 2: Synthesis of Pyrazinyl-Pyrimidine Derivatives as Potential Herbicides
Pyrimidine derivatives are a well-established class of herbicides.[10][11] Their mode of action often involves the inhibition of key enzymes in amino acid or nucleotide biosynthesis, such as acetolactate synthase (ALS) or dihydroorotate dehydrogenase (DHODH), leading to the starvation of the plant and eventual death.[3][12][13] The synthesis of pyrimidines can be readily achieved through the condensation of a β-keto ester with an amidine or a related N-C-N synthon.
Caption: Synthesis of a pyrazinyl-pyrimidine derivative.
Step-by-Step Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (0.23 g, 10 mmol) in absolute ethanol (20 mL).
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound (1.94 g, 10 mmol) and guanidine hydrochloride (0.96 g, 10 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC (7:3 hexane:ethyl acetate).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid. The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the crude product with water (2 x 15 mL) and then with cold ethanol (10 mL). Dry the solid under vacuum to obtain the desired 2-amino-6-(pyrazin-2-yl)pyrimidin-4(3H)-one. Recrystallization from a mixture of ethanol and water can be performed for further purification.
Causality of Experimental Choices:
-
Sodium Ethoxide as Base: The strong base is required to deprotonate the guanidine hydrochloride to the free amidine, which is the active nucleophile in the cyclocondensation reaction.
-
Absolute Ethanol: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the sodium ethoxide and the ester starting material.
-
Nitrogen Atmosphere: This prevents the reaction of the highly reactive sodium metal with atmospheric moisture and oxygen.
Biological Activity and Data Presentation
The synthesized pyrazinyl-pyrazole and pyrazinyl-pyrimidine derivatives can be screened for their fungicidal and herbicidal activities, respectively. Below are representative tables of biological activity data for analogous compounds, which can serve as a benchmark for newly synthesized derivatives.
Fungicidal Activity of Pyrazole Derivatives
The fungicidal activity is often evaluated against a panel of economically important plant pathogens. The half-maximal effective concentration (EC₅₀) is a common metric for quantifying the potency of a fungicide.
| Compound | Target Fungus | EC₅₀ (µg/mL) | Reference |
| Pyrazole Derivative A | Botrytis cinerea | 2.432 | [14] |
| Pyrazole Derivative B | Rhizoctonia solani | 0.022 | [9] |
| Fenpyrazamine | Botrytis cinerea | 0.9 | [15] |
| Commercial Fungicide (Boscalid) | Botrytis cinerea | 0.33 - 0.7 | [16] |
Herbicidal Activity of Pyrimidine Derivatives
Herbicidal activity is typically assessed by measuring the inhibition of root or shoot growth of model weed species. The half-maximal inhibitory concentration (IC₅₀) is used to express the herbicidal potency.
| Compound | Target Weed | IC₅₀ (mg/L) | Reference |
| Pyrazolylpyrimidine A | Pennisetum alopecuroides (root growth) | 1.90 | [17] |
| Pyrazolylpyrimidine B | Pennisetum alopecuroides (chlorophyll inhibition) | 3.14 | [17] |
| Pyrimidine Thiourea A | Brassica napus (root growth inhibition at 100 mg/L) | 81.5% inhibition | [11] |
| Pyrimidine Thiourea B | Digitaria adscendens (root growth inhibition at 100 mg/L) | 81% inhibition | [11] |
Conclusion and Future Directions
This compound is a versatile and strategically important starting material for the synthesis of novel agrochemicals. The protocols outlined in this guide provide a solid foundation for the development of pyrazinyl-substituted pyrazoles and pyrimidines with potential fungicidal and herbicidal activities. The inherent bioactivity of the pyrazine ring, coupled with the synthetic flexibility of the β-keto ester, offers a rich landscape for further exploration. Future work should focus on the synthesis of a diverse library of derivatives by varying the substituents on the hydrazine and amidine precursors. Quantitative Structure-Activity Relationship (QSAR) studies on these libraries could provide valuable insights into the structural features that govern their biological activity, ultimately leading to the discovery of more potent and selective agrochemicals.[18][19][20][21][22]
References
- 1. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetflupyrolimet - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 8. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. | Semantic Scholar [semanticscholar.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. A quantitative structure-activity relationship (QSAR) study of alkylpyrazine odor modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate
This guide provides in-depth technical support for researchers engaged in the synthesis of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate, a key intermediate in pharmaceutical development. The primary synthetic route involves a crossed Claisen condensation, a powerful yet often sensitive carbon-carbon bond-forming reaction.[1][2] This document is structured to address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, ensuring you can optimize your reaction yield and purity.
Reaction Overview: The Crossed Claisen Condensation
The synthesis is achieved by reacting ethyl 2-pyrazinylacetate with diethyl oxalate in the presence of a strong base, typically sodium ethoxide. Diethyl oxalate is an ideal electrophile for this reaction as it lacks α-hydrogens and therefore cannot self-condense, which simplifies the product mixture.[3][4]
Reaction Scheme: Ethyl 2-pyrazinylacetate + Diethyl Oxalate → this compound
The reaction is driven to completion by the final deprotonation of the β-keto ester product, which is more acidic than the starting ester or the alcohol byproduct.[5][6] This step requires a stoichiometric amount of base.[1]
Mechanism of Action: A Step-by-Step Visualization
The following diagram illustrates the mechanistic pathway of the crossed Claisen condensation for this synthesis.
Caption: Reaction mechanism for this compound synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Question 1: Why is my yield of this compound consistently low?
Low yield is the most common issue in Claisen condensations and can be attributed to several factors.[7]
Potential Causes & Solutions:
-
Moisture Contamination: The alkoxide base is extremely sensitive to moisture. Water will consume the base and hydrolyze the ester starting materials, severely reducing yield.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., absolute ethanol, dry THF, or toluene). Handle the sodium ethoxide base under an inert atmosphere (Nitrogen or Argon).
-
-
Inactive or Insufficient Base: Sodium ethoxide can degrade upon storage. Furthermore, as the reaction is an equilibrium, a full stoichiometric equivalent of base is required to deprotonate the product and drive the reaction to completion.[1][8]
-
Solution: Use freshly opened or properly stored sodium ethoxide. Consider preparing it fresh by reacting sodium metal with absolute ethanol.[9] Always use at least 1.0 to 1.1 equivalents of base relative to the limiting reagent (ethyl 2-pyrazinylacetate).
-
-
Suboptimal Reaction Temperature: The initial enolate formation is typically performed at a low temperature to minimize side reactions, but the condensation itself requires sufficient thermal energy.
-
Solution: Begin the deprotonation of ethyl 2-pyrazinylacetate at 0°C. After forming the enolate, add the diethyl oxalate and allow the reaction to slowly warm to room temperature, then heat to a gentle reflux (e.g., 50-70°C) to drive the condensation. Monitor progress by TLC.
-
-
Side Reactions: The primary side reaction is the self-condensation of ethyl 2-pyrazinylacetate. While less favorable than the crossed reaction with the highly electrophilic diethyl oxalate, it can occur if reaction conditions are not optimized.
-
Solution: Add the base to the ethyl 2-pyrazinylacetate first to pre-form the enolate. Then, add this solution slowly to the diethyl oxalate. This ensures the enolate preferentially reacts with the more abundant and more reactive electrophile.
-
Optimized Reaction Parameters Table:
| Parameter | Recommended Value | Rationale |
| Base | Sodium Ethoxide (NaOEt) | Prevents transesterification with ethyl esters.[10] |
| Stoichiometry (Pyrazinylacetate:Oxalate:Base) | 1 : 1.1 : 1.1 | Excess oxalate and base ensure full conversion of the limiting pyrazine starting material and drive the equilibrium forward. |
| Solvent | Anhydrous Ethanol or THF | Ethanol is the conjugate acid of the base, preventing side reactions. THF can also be used for better temperature control. |
| Initial Temperature | 0 °C | Controls the rate of enolate formation and minimizes self-condensation. |
| Reaction Temperature | 50-70 °C (Reflux) | Provides sufficient energy to overcome the activation barrier for the condensation step. |
| Reaction Time | 2-6 hours | Monitor by TLC until starting material is consumed. |
| Atmosphere | Inert (N₂ or Ar) | Crucial for preventing moisture contamination and base deactivation. |
Question 2: My final product contains significant impurities. How can I identify and minimize them?
Impurity profiles often point directly to procedural flaws. The most likely impurities are unreacted starting materials, a self-condensation byproduct, or a decarboxylated product.
Potential Impurities & Mitigation Strategies:
-
Unreacted Starting Materials: Indicates an incomplete reaction.
-
Cause: Insufficient reaction time, low temperature, or deactivated base.
-
Solution: Refer to the solutions for low yield. Ensure the reaction is heated for an adequate duration and monitor via TLC before workup.
-
-
Decarboxylation Product (Ethyl 2-pyrazinylacetate): The β-keto ester product can lose the carboxyl group as CO₂ if subjected to harsh acidic conditions and/or high heat during workup.[11][12]
-
Cause: Overly aggressive acidic quench or excessive heating after acidification.
-
Solution: Perform the acidic workup at a low temperature (0-5°C). Use a mild acid like dilute HCl or saturated ammonium chloride solution to neutralize the reaction mixture. Avoid prolonged heating of the acidic aqueous layer during extraction.
-
-
Purification Issues: The product is a polar molecule that can be challenging to purify.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common experimental issues.
Caption: A workflow for troubleshooting common synthesis problems.
Experimental Protocol
This protocol provides a robust starting point for the synthesis.
Materials:
-
Ethyl 2-pyrazinylacetate
-
Diethyl oxalate
-
Sodium ethoxide
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated NH₄Cl solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Flame-dried, three-neck round-bottom flask with condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Reaction Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen. In the main flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. Cool the solution to 0°C in an ice bath.
-
Enolate Formation: In the dropping funnel, prepare a solution of ethyl 2-pyrazinylacetate (1.0 eq) in anhydrous ethanol. Add this solution dropwise to the stirred sodium ethoxide solution at 0°C over 30 minutes. Stir the resulting mixture for an additional 30 minutes at 0°C.
-
Condensation Reaction: Add diethyl oxalate (1.1 eq) dropwise to the reaction mixture at 0°C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heating: Heat the reaction mixture to a gentle reflux (around 70°C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting pyrazinylacetate.
-
Workup: Once the reaction is complete, cool the mixture back down to 0°C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure this compound.
Frequently Asked Questions (FAQs)
Q: Why is a full equivalent of base necessary if it acts as a catalyst? A: In the Claisen condensation, the base is not a true catalyst. While it is regenerated after the elimination step, it is immediately consumed in the final, thermodynamically favorable step: the deprotonation of the β-keto ester product.[1][6] This final deprotonation forms a highly resonance-stabilized enolate, which effectively removes the product from the equilibrium and drives the reaction to completion.[2][15] An acidic workup is required at the end to protonate this enolate and isolate the neutral product.[1]
Q: Can I use sodium hydroxide (NaOH) or another base instead of sodium ethoxide? A: It is strongly discouraged. Using NaOH would lead to the saponification (hydrolysis) of your ethyl ester starting materials and product, forming carboxylate salts and ruining the synthesis.[4][16] Using a different alkoxide, like sodium methoxide, would cause transesterification, leading to a mixture of methyl and ethyl esters in your product, complicating purification.[10] The rule of thumb is to always use an alkoxide base that matches the alcohol portion of your ester.[1][17]
Q: What are the key safety precautions for this reaction? A: The primary hazards involve the base. Sodium ethoxide is highly corrosive and reacts violently with water. It is also flammable. Always handle it in a fume hood under an inert atmosphere, away from sources of ignition, and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The quenching step can be exothermic, so it must be done slowly and with cooling.
Q: My starting material, ethyl 2-pyrazinylacetate, is not commercially available. How can I prepare it? A: Ethyl 2-pyrazinylacetate can be synthesized from 2-methylpyrazine. The process typically involves a radical bromination of the methyl group followed by nucleophilic substitution with cyanide to form the nitrile, which is then hydrolyzed and esterified. Alternative routes may also be available in the literature.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 13. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
- 14. CN102026955A - Process for purifying an alpha-keto ester - Google Patents [patents.google.com]
- 15. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Purification of Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate
Welcome to the technical support center for the purification of Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the purification of this important heterocyclic β-keto ester. Our aim is to equip you with the necessary knowledge to overcome common challenges and ensure the high purity of your compound for downstream applications.
Introduction to the Challenges in Purifying Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate
Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate is a valuable building block in medicinal chemistry and agrochemical research.[1] Its purification, however, presents a unique set of challenges stemming from its chemical nature. As a β-keto ester, it is susceptible to keto-enol tautomerism and potential degradation under certain conditions. Furthermore, the presence of the basic pyrazine ring can lead to problematic interactions with acidic stationary phases commonly used in chromatography, such as silica gel.
This guide provides a systematic approach to troubleshooting common issues and offers detailed protocols for the most effective purification techniques.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate in a question-and-answer format.
Column Chromatography Issues
Question 1: My compound is streaking/tailing on the silica gel column, leading to poor separation. What is the cause and how can I fix it?
Answer:
Streaking or tailing of nitrogen-containing heterocyclic compounds on silica gel is a frequent issue.
-
Causality: The acidic nature of the silanol groups on the surface of silica gel interacts strongly with the basic nitrogen atoms of the pyrazine ring. This strong interaction leads to a non-ideal elution profile, resulting in broad or streaky bands and poor separation from impurities.
-
Solutions:
-
Use a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase. The modifier will neutralize the acidic sites on the silica gel, preventing strong interactions with your compound and leading to sharper peaks and better separation.
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase. Alumina does not have the acidic character of silica gel and is often a better choice for the purification of basic compounds.
-
Use High-Performance Flash Chromatography: Modern flash chromatography systems with high-surface-area silica can sometimes provide better resolution, even for challenging separations of pyrazine compounds.[2]
-
Question 2: I am not able to separate my product from a closely-eluting impurity. How can I improve the resolution?
Answer:
Improving resolution in column chromatography requires optimizing the separation conditions.
-
Causality: Closely-eluting impurities often have similar polarities to the desired product, making separation difficult with a standard solvent system.
-
Solutions:
-
Optimize the Mobile Phase: A shallow gradient or isocratic elution with a finely-tuned solvent mixture can improve separation. Systematically vary the ratio of your non-polar (e.g., hexane or heptane) and polar (e.g., ethyl acetate or acetone) solvents. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve resolution.
-
Column Dimensions and Packing: Use a longer, narrower column for better separation efficiency. Ensure the column is packed uniformly without any cracks or channels.[3]
-
Sample Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude sample should be 1-2% of the weight of the stationary phase for difficult separations.
-
Question 3: My product seems to be degrading on the column. What are the signs and what can I do to prevent it?
Answer:
β-keto esters can be sensitive to prolonged exposure to acidic conditions.
-
Causality: The acidic environment of a silica gel column can potentially catalyze the hydrolysis of the ester or other degradation pathways.
-
Solutions:
-
Deactivate the Silica Gel: As mentioned, adding a basic modifier to the eluent helps.
-
Speed of Purification: Do not let the compound sit on the column for an extended period. Flash chromatography is generally preferred over gravity chromatography for this reason.
-
Alternative Purification Method: If degradation is significant, consider recrystallization as an alternative to chromatography.
-
Recrystallization Issues
Question 1: I am having trouble finding a suitable solvent for the recrystallization of my product. What is a good strategy?
Answer:
Finding the right recrystallization solvent is key to obtaining high-purity crystals.
-
Causality: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Solvent Selection Strategy:
-
Single Solvent Systems: Based on the structure (an ester with a heterocyclic aromatic ring), good starting points for single-solvent recrystallization are ethanol, isopropanol, or ethyl acetate.[4]
-
Two-Solvent Systems: A two-solvent system is often more effective. In this method, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and then a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly. Good solvent pairs to try include:
-
Dichloromethane/Hexane
-
Ethyl Acetate/Hexane
-
Acetone/Hexane[5]
-
-
General Tips: A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[5]
-
Question 2: My compound is "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.
-
Causality: This often happens when the solution is cooled too quickly or when the concentration of the solute is too high.
-
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Insulating the flask can help.
-
Use a More Dilute Solution: Add more of the "good" solvent to the oiled-out mixture, heat to redissolve, and then allow it to cool slowly.
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate?
A1: The impurities will largely depend on the synthetic route used. A common method for synthesizing β-keto esters is the Claisen condensation. In this case, potential impurities include:
-
Unreacted Starting Materials: For a crossed Claisen condensation, this would be the starting pyrazine ester and ethyl acetate.
-
Base Catalyst: Residual base used in the reaction (e.g., sodium ethoxide).
-
Self-Condensation Products: If ethyl acetate is used in excess, it can self-condense to form ethyl acetoacetate.
-
Side-Reaction Products: Depending on the reaction conditions, other side reactions may occur.
Q2: How can I best store purified Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate?
A2: Given that it is a solid and a β-keto ester, it is best stored in a cool, dry, and dark place. A refrigerator or freezer is ideal. To prevent hydrolysis, ensure the container is tightly sealed to keep out moisture.
Q3: Is it possible to use distillation for purification?
A3: While distillation is a common purification technique for liquids, it is generally not suitable for Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate as it is a solid at room temperature.[6] Furthermore, β-keto esters can be thermally sensitive, and high temperatures required for distillation could lead to decomposition.
Experimental Protocols
The following are detailed, step-by-step methodologies for the purification of Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate.
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude product.
Materials:
-
Crude Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate
-
Silica gel (230-400 mesh)[7]
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column with stopcock
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Develop a TLC plate with a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Visualize the spots under a UV lamp.
-
Adjust the solvent ratio until the desired product has an Rf value of approximately 0.3-0.4. If streaking is observed, add 0.5% triethylamine to the TLC solvent.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified from your TLC analysis.
-
Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed without any air bubbles. Tap the column gently to aid packing.[3]
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in separate tubes.
-
If a gradient elution is required, gradually increase the polarity by increasing the percentage of ethyl acetate in the mobile phase.
-
-
Fraction Analysis:
-
Monitor the separation by performing TLC analysis on the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate.
-
Protocol 2: Recrystallization
This protocol describes a two-solvent recrystallization method.
Materials:
-
Crude Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate
-
Dichloromethane (DCM)
-
Hexane
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot dichloromethane to dissolve the solid completely.
-
-
Addition of Anti-Solvent:
-
While the solution is still warm, slowly add hexane dropwise with swirling until the solution just begins to turn cloudy.
-
-
Re-dissolution:
-
Gently heat the mixture until the cloudiness disappears and the solution becomes clear again.
-
-
Crystallization:
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Allow the crystals to dry completely under vacuum.
-
Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 194.19 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| CAS Number | 62124-77-0 | --INVALID-LINK-- |
Visualizations
Troubleshooting Workflow for Column Chromatography
References
Technical Support Center: Claisen Condensation of Pyrazine Esters
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the Claisen condensation of pyrazine esters. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the specific challenges associated with this reaction. As Senior Application Scientists, we have structured this guide to offer not just solutions, but a foundational understanding of the reaction's mechanics to empower your experimental design.
Introduction: The Challenge of Pyrazine Ester Condensations
The Claisen condensation is a cornerstone reaction for carbon-carbon bond formation, producing β-keto esters that are valuable intermediates in pharmaceutical synthesis.[1][2] When applied to pyrazine esters, the inherent electronic properties of the pyrazine ring—a π-deficient system with nucleophilic nitrogen atoms—introduce a unique set of challenges not typically encountered with simple alkyl or aryl esters.[3][4] This guide will address the most common side reactions and provide strategies to maximize the yield and purity of your desired product.
Frequently Asked Questions (FAQs)
Q1: Why is my Claisen condensation of ethyl pyrazinoate failing, resulting only in the recovery of starting material?
A1: This issue often points to two critical factors: the choice and amount of base. The Claisen condensation is an equilibrium-driven process. The final step, the deprotonation of the newly formed β-keto ester, is thermodynamically favorable and drives the reaction to completion.[5] This means you must use at least a full stoichiometric equivalent of base. Using only a catalytic amount will not be sufficient to shift the equilibrium.[6] Furthermore, the pKa of the α-proton on a pyrazine ester is influenced by the electron-withdrawing nature of the ring, which can affect the required base strength.
Q2: I'm performing a crossed-Claisen condensation, but my main product is from the self-condensation of my enolizable ester. How do I prevent this?
A2: This is a classic selectivity problem in mixed Claisen condensations.[7][8] To achieve high selectivity for the crossed product, the enolate of one ester must be generated quantitatively before the second, non-enolizable ester (the electrophile) is introduced. Using a standard base like sodium ethoxide often results in a low equilibrium concentration of the enolate, allowing for competing self-condensation. The solution is to use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures, which can irreversibly and completely deprotonate the enolizable ester.[1][9]
Q3: What is the ideal base and solvent combination for this reaction?
A3: The choice is dictated by the specific type of Claisen condensation.
-
For self-condensation: The base must match the alkoxy group of the ester to prevent transesterification.[10][11] For example, use sodium ethoxide (NaOEt) as the base with ethyl pyrazinoate as the substrate and ethanol as the solvent.
-
For crossed-condensations (with a non-enolizable pyrazine ester): A strong, non-nucleophilic base like LDA or LHMDS in an aprotic solvent like THF is ideal.[12] This allows for the clean, quantitative formation of the enolate from the other ester partner before the pyrazine ester is added.
Troubleshooting Guides for Specific Side Reactions
This section provides a deeper dive into specific problems, their root causes, and actionable solutions.
Issue 1: Formation of N-Acylated Byproducts
Question: My mass spectrometry results show a byproduct with a mass corresponding to the addition of an acyl group to my pyrazine starting material, and NMR confirms the pyrazine ring is intact but modified. What is this side reaction?
Causality: The lone pairs of electrons on the pyrazine ring's nitrogen atoms are nucleophilic.[3][4] They can compete with the desired carbon-based enolate nucleophile, attacking the electrophilic carbonyl carbon of another ester molecule. This results in the formation of an N-acyl pyrazinium salt, an undesired side product. This pathway is particularly competitive if the enolate formation is slow or incomplete.
Mitigation Strategies:
-
Optimize Base and Temperature: Using a strong, hindered base like LDA at low temperatures (e.g., -78 °C) ensures rapid and complete formation of the carbon enolate. This kinetically favors the desired C-C bond formation over N-acylation upon the addition of the electrophile.
-
Protect the Pyrazine Nitrogens: If N-acylation remains a persistent issue, consider a protection-deprotection strategy. While this adds steps, forming the N-oxide at one of the pyrazine nitrogens can reduce its nucleophilicity, although this will also strongly affect the electronics of the ring.
-
Order of Addition: In a crossed-Claisen, ensure the enolate of the non-pyrazine ester is fully formed before slowly adding the pyrazine ester electrophile at low temperature. This minimizes the time the pyrazine ester is exposed to unreacted base or nucleophiles other than the intended enolate.
Caption: Desired C-acylation vs. N-acylation side reaction.
Issue 2: Ring Opening and Degradation
Question: My reaction mixture turns dark brown or black upon addition of the base, and workup yields a complex, tar-like mixture with very little desired product. What is causing this degradation?
Causality: π-deficient heterocyclic rings like pyrazine can be susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh basic conditions and elevated temperatures.[13] While pyrazine itself is relatively stable, substitution patterns on the ring can increase this susceptibility. The combination of a strong base and the potential for prolonged reaction times or high temperatures can lead to irreversible degradation of the starting material or product.
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain low temperatures (-78 °C to 0 °C) during base addition and condensation. | Minimizes the activation energy for degradation pathways. Many ring-opening reactions are kinetically slower at lower temperatures.[12] |
| Base | Use the minimum effective amount of the strongest appropriate base (e.g., LDA, NaH). | Avoids a large excess of a highly reactive base in the solution that can promote side reactions. |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or UPLC) and quench it as soon as the starting material is consumed. | Prevents prolonged exposure of the product and any remaining starting material to the harsh basic conditions. |
| Atmosphere | Maintain a strictly inert atmosphere (Argon or Nitrogen). | Prevents oxidation of intermediates, which can lead to colored, polymeric byproducts. |
Issue 3: Transesterification and Saponification
Question: My starting material was an ethyl pyrazinoate, but my final product is a mixture of ethyl and methyl β-keto esters. How did this happen?
Causality: This is a classic case of transesterification . It occurs when the alkoxide base does not match the alkoxy group of the ester.[5][11] For example, using sodium methoxide (NaOMe) with ethyl pyrazinoate will lead to an equilibrium mixture of ethyl and methyl esters, which then both participate in the condensation, leading to a complex product mixture. Saponification (ester hydrolysis) occurs if water is present, where the base (e.g., NaOEt) hydrolyzes the ester to the corresponding carboxylate salt, which is unreactive in the Claisen condensation.[5]
Troubleshooting Workflow
Caption: Troubleshooting workflow for pyrazine ester condensations.
Experimental Protocols
Protocol 1: Standard Self-Condensation of Ethyl 2-Pyrazinoacetate
This protocol is for the self-condensation of a pyrazine ester possessing α-hydrogens.
-
Preparation: Under an inert atmosphere of Argon, add dry ethanol (10 mL) to a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel.
-
Base Formation: Carefully add sodium metal (1.1 equivalents) in small portions to the ethanol and stir until all the sodium has reacted to form sodium ethoxide.
-
Substrate Addition: Cool the solution to 0 °C. Add ethyl 2-pyrazinoacetate (1.0 equivalent) dropwise over 30 minutes.
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, monitoring by TLC. The driving force of the reaction is the formation of the stabilized anion of the β-keto ester product.[7]
-
Workup: Cool the reaction mixture to 0 °C and slowly add aqueous acid (e.g., 1M HCl) to neutralize the solution until it is slightly acidic (pH ~5-6).[1] This step protonates the enolate to give the final product.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Protocol 2: Crossed-Claisen Condensation using LDA
This protocol is for reacting an enolizable ketone (e.g., acetone) with a non-enolizable pyrazine ester (e.g., methyl pyrazine-2-carboxylate).
-
LDA Solution Prep: In a flame-dried flask under Argon, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF (15 mL) and cool to -78 °C. Add n-butyllithium (1.05 equivalents) dropwise and stir for 30 minutes at 0 °C. Recool the freshly prepared LDA solution to -78 °C.
-
Enolate Formation: Add the enolizable ketone (e.g., acetone, 1.0 equivalent) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Condensation: Dissolve the methyl pyrazine-2-carboxylate (1.2 equivalents) in anhydrous THF and add it dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor for the consumption of the enolate/ketone by quenching small aliquots and analyzing via GC or TLC.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting β-diketone by column chromatography.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. youtube.com [youtube.com]
- 10. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. youtube.com [youtube.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-(2-pyrazinyl)-3-oxopropanoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to this synthesis. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and optimize your reaction conditions for higher yields and purity.
I. Reaction Overview: The Crossed Claisen Condensation
The synthesis of this compound is typically achieved through a Crossed Claisen condensation.[1][2][3][4] This reaction involves the carbon-carbon bond formation between an ester and another carbonyl compound in the presence of a strong base.[3] In this specific synthesis, an enolizable ester reacts with a non-enolizable pyrazinyl ester. The pyrazinyl ester lacks alpha-hydrogens, preventing it from self-condensing and ensuring it acts as the electrophile. This directed reactivity is crucial for minimizing byproducts and maximizing the yield of the desired β-keto ester.[1][2]
The reaction proceeds through the formation of an enolate from the ester with α-hydrogens, which then acts as a nucleophile, attacking the carbonyl carbon of the pyrazinyl ester.[4][5] The subsequent elimination of an alkoxide group yields the target β-keto ester.[4][5] A key driving force for this reaction is the final deprotonation of the product, which forms a highly resonance-stabilized enolate.[3][4][5]
Caption: General workflow for the Crossed Claisen condensation.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A low yield of the desired β-keto ester is one of the most common challenges.[6] This can often be attributed to several factors, from the quality of reagents to suboptimal reaction conditions.[7]
Possible Causes & Solutions:
-
Inactive Base: The strength and activity of the base are critical for the initial deprotonation of the ester.
-
Solution: Use a freshly opened or properly stored strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt). If using NaH, ensure the mineral oil is washed away with a dry, inert solvent (e.g., hexane) before use. For NaOEt, prepare it fresh by reacting sodium metal with anhydrous ethanol.
-
-
Presence of Moisture: Water will quench the strong base and the enolate intermediate, halting the reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. A drying tube on the reaction apparatus is also recommended to prevent atmospheric moisture from entering the system.
-
-
Suboptimal Temperature: The rate of enolate formation and subsequent nucleophilic attack is temperature-dependent.
-
Solution: While some Claisen condensations proceed at room temperature, others may require cooling to control exotherms or gentle heating to initiate the reaction.[8] Experiment with a range of temperatures (e.g., 0 °C to 50 °C) in small-scale trials to find the optimum.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an excess of one starting material and incomplete conversion.
-
Solution: Typically, a slight excess of the enolizable ester (e.g., ethyl acetate) is used to ensure the complete consumption of the more valuable pyrazinyl ester. Carefully verify the molar equivalents of all reagents.
-
-
Inefficient Stirring: In heterogeneous reactions (e.g., with NaH), poor mixing can lead to localized reactions and overall low conversion.
-
Solution: Use a magnetic stir bar or overhead stirrer that provides vigorous agitation to ensure proper mixing of all reactants.
-
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in a GC-MS spectrum indicates the formation of side products, which can complicate purification and reduce the yield of the target compound.
Possible Causes & Solutions:
-
Self-Condensation of the Enolizable Ester: If the rate of self-condensation of the enolizable ester is competitive with the desired crossed condensation, it will lead to the formation of ethyl acetoacetate as a byproduct.
-
Solution: This can be minimized by the slow addition of the enolizable ester to the mixture of the base and the pyrazinyl ester. This strategy keeps the concentration of the enolate low, favoring the reaction with the more electrophilic pyrazinyl ester.
-
-
Transesterification: If the alkoxide base used does not match the alkoxy group of the esters, transesterification can occur, leading to a mixture of products.[1]
-
Solution: Always use a base with the same alkoxide as the reacting esters (e.g., sodium ethoxide with ethyl esters). This ensures that even if transesterification occurs, the ester remains unchanged.
-
-
Hydrolysis of Esters: The presence of hydroxide, which can be formed from residual water reacting with the strong base, can lead to saponification of the starting materials or the product.
-
Solution: As mentioned previously, strictly anhydrous conditions are paramount.
-
Caption: Decision tree for troubleshooting low product yield.
Issue 3: Difficult Product Isolation and Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Possible Causes & Solutions:
-
Incomplete Reaction Quenching: If the reaction is not properly quenched, the basic conditions can cause issues during workup.
-
Solution: Quench the reaction by slowly adding a weak acid (e.g., acetic acid or a saturated aqueous solution of ammonium chloride) until the pH is neutral. This should be done at a low temperature (e.g., 0 °C) to control any exotherm.
-
-
Emulsion Formation During Extraction: The presence of salts and potentially basic residues can lead to the formation of emulsions during the aqueous workup, making phase separation difficult.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which can help break up emulsions. Slow, gentle inversions of the separatory funnel are preferable to vigorous shaking.
-
-
Product Tautomerism: β-keto esters can exist as a mixture of keto and enol tautomers, which can sometimes lead to broadened peaks in NMR spectra or multiple spots on TLC.[9]
-
Solution: This is an inherent property of the molecule and not necessarily an impurity. Characterization data should be compared with literature values that account for tautomerism. For purification by column chromatography, a solvent system that provides good separation of the product from impurities should be chosen, even if the product itself appears as a slightly elongated spot.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this synthesis?
A1: Sodium hydride (NaH) and sodium ethoxide (NaOEt) are the most commonly used bases for Claisen condensations. NaH has the advantage of being a non-nucleophilic base that produces hydrogen gas as a byproduct, which simply evolves from the reaction mixture. NaOEt is also effective, but it is crucial that it is prepared from sodium and anhydrous ethanol to ensure it is anhydrous and highly active.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction.[8] A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to clearly separate the starting materials from the product. The reaction is considered complete when the limiting reactant (typically the pyrazinyl ester) is no longer visible on the TLC plate.
Q3: What are the typical reaction times and temperatures?
A3: Reaction times can vary significantly, from a few hours to overnight, depending on the specific substrates and conditions.[10][11] It is recommended to monitor the reaction by TLC to determine the optimal time. Temperatures can also range from 0 °C to the reflux temperature of the solvent. A good starting point is to run the reaction at room temperature and adjust as needed based on the observed reaction rate.
Q4: My final product is a dark oil. How can I improve its appearance?
A4: A dark coloration can indicate the presence of impurities or degradation products.[8] This can sometimes result from running the reaction at too high a temperature or for too long. Consider running the reaction at a lower temperature. For purification, column chromatography using silica gel is typically effective. If the product is an oil, it may be possible to induce crystallization by dissolving it in a minimal amount of a hot solvent and then cooling it slowly.
Q5: Can I use a different enolizable ester instead of ethyl acetate?
A5: Yes, other enolizable esters can be used, which will result in different β-keto ester products. However, it is important to consider the acidity of the α-protons and the steric hindrance of the ester, as these factors can affect the reaction rate and yield.
IV. Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Ethyl pyrazine-2-carboxylate
-
Ethyl acetate (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Washing NaH: Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Decant the hexane carefully after each wash.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry of the sodium hydride.
-
Reactant Addition: In the dropping funnel, prepare a solution of ethyl pyrazine-2-carboxylate (1.0 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous THF.
-
Reaction: Cool the sodium hydride slurry to 0 °C using an ice bath. Slowly add the solution from the dropping funnel to the slurry over 30-60 minutes with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the ethyl pyrazine-2-carboxylate.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
V. Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Pyrazinyl Ester:Enolizable Ester:Base) | 1 : 1.2-2.0 : 1.1-1.5 | An excess of the enolizable ester drives the reaction to completion. A stoichiometric amount of base is required to drive the final deprotonation.[3] |
| Temperature | 0 °C to Room Temperature | Lower temperatures can help control exotherms and minimize side reactions. |
| Reaction Time | 2-24 hours | Dependent on substrate reactivity and temperature. Monitor by TLC for optimal duration.[10] |
| Solvent | Anhydrous THF, Diethyl Ether, or Ethanol | Must be anhydrous to prevent quenching of the base and enolate.[7] |
VI. References
-
Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. --INVALID-LINK--
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. --INVALID-LINK--
-
JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Optimizing Claisen-Schmidt Condensation. --INVALID-LINK--
-
Wikipedia. (n.d.). Claisen condensation. --INVALID-LINK--
-
Allen. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. --INVALID-LINK--
-
Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles. --INVALID-LINK--
-
Morressier. (2022). Investigation of optimized synthesis conditions for terephthalate production. --INVALID-LINK--
-
ResearchGate. (2025). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting low conversion in gamma-keto ester reactions. --INVALID-LINK--
-
ResearchGate. (2025). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. --INVALID-LINK--
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 5. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Investigation of optimized synthesis conditions for terephthalate production [morressier.com]
- 10. celonpharma.com [celonpharma.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate under storage
Welcome to the technical support center for Ethyl 3-(2-pyrazinyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues encountered during the storage and handling of this compound. As a β-keto ester with a pyrazine moiety, this molecule presents unique stability considerations that are critical for ensuring experimental reproducibility and the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from its β-keto ester functionality. This class of compounds is susceptible to two main degradation pathways:
-
Hydrolysis: The ester can be cleaved by water to form the corresponding β-keto acid and ethanol. This reaction can be catalyzed by both acidic and basic conditions.
-
Decarboxylation: The resulting β-keto acid is often unstable and can readily lose carbon dioxide (CO₂) upon gentle heating to yield a ketone.[][2][3]
The pyrazine ring itself is generally stable, but the overall stability of the molecule is dictated by the more labile β-keto ester group.
Q2: What are the recommended storage conditions for this compound?
A2: Based on information from suppliers and the general chemical properties of similar compounds, the following storage conditions are recommended to maximize shelf life:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C (refrigerated) for long-term storage. | Lower temperatures slow down the rates of potential hydrolytic and decarboxylative degradation.[4] While some suppliers suggest room temperature storage for sealed, dry containers, refrigeration provides an additional layer of protection against thermal degradation.[5][6] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes contact with atmospheric moisture and oxygen, reducing the risk of hydrolysis and potential oxidative degradation. |
| Light | Store in an amber vial or other light-protecting container. | While pyrazine derivatives can exhibit good photostability, it is a best practice to protect all research compounds from light to prevent potential photodegradation.[7][8][9] |
| Moisture | Store in a tightly sealed container with a desiccant if necessary. | The compound's susceptibility to hydrolysis makes it crucial to protect it from moisture.[10] |
Q3: I've observed a change in the physical appearance of my stored this compound (e.g., color change, clumping). What could be the cause?
A3: A change in physical appearance is often an indicator of degradation.
-
Color Change (e.g., darkening): This could be due to the formation of degradation products, which may be colored.
-
Clumping or Caking: This suggests moisture absorption (hygroscopicity), which can accelerate hydrolysis.[10]
If you observe any changes in the physical appearance of the compound, it is crucial to re-analyze its purity before use.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation products are expected to be:
-
3-oxo-3-(pyrazin-2-yl)propanoic acid: Formed via hydrolysis of the ethyl ester.
-
1-(pyrazin-2-yl)ethan-1-one: Formed via decarboxylation of the β-keto acid intermediate.
-
Ethanol: A byproduct of the hydrolysis reaction.
It is also possible that other minor degradation products could form through side reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent or poor results in my reaction using this compound.
| Possible Cause | Troubleshooting Step | Explanation |
| Degraded starting material | Assess the purity of your this compound using a suitable analytical method such as HPLC or ¹H NMR. | If the starting material has degraded, the actual concentration of the desired compound will be lower than expected, leading to poor yields or incomplete reactions. |
| Incompatibility with reaction conditions | Review your reaction conditions. Avoid strongly acidic or basic conditions and prolonged heating if possible. | As a β-keto ester, the compound is sensitive to pH and heat, which can cause in-situ degradation.[][2] |
Issue 2: Difficulty in obtaining a pure product from a reaction involving this compound.
| Possible Cause | Troubleshooting Step | Explanation |
| Degradation during workup or purification | Minimize exposure to water and heat during extraction and purification steps. Consider using anhydrous solvents and performing purification at lower temperatures if possible. | The workup and purification conditions themselves can induce degradation of the desired product if it also contains a labile functionality. |
| Formation of multiple byproducts | Analyze the crude reaction mixture by LC-MS or GC-MS to identify the major byproducts. Optimize reaction conditions to minimize their formation. | Understanding the byproduct profile can provide insights into unintended reaction pathways or degradation of the starting material or product. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for your specific instrumentation and requirements.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~270 nm (based on the pyrazine chromophore).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare your sample by dissolving it in acetonitrile to a similar concentration.
-
Analysis: Inject the standard and sample solutions onto the HPLC system.
-
Data Interpretation: Compare the chromatogram of your sample to that of the reference standard. The presence of additional peaks indicates impurities or degradation products. The peak area of the main compound can be used to calculate its purity.
Note on Peak Shape: β-keto esters can sometimes exhibit poor peak shapes in reverse-phase HPLC due to keto-enol tautomerism. If you observe peak tailing or splitting, consider increasing the column temperature to accelerate the interconversion between tautomers.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound under various stress conditions.[11]
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for a defined period (e.g., 2 hours).
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp) for a defined period.
Analysis:
After exposure to the stress conditions, analyze the samples by HPLC-MS or GC-MS to identify and quantify the degradation products.
Visualizations
Diagram 1: Proposed Degradation Pathway of this compound
Caption: Proposed degradation of this compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a research compound.
References
- 2. japsonline.com [japsonline.com]
- 3. qlaboratories.com [qlaboratories.com]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. This compound | 62124-77-0 [sigmaaldrich.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Official web site : ICH [ich.org]
- 9. Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate
Welcome to the technical support guide for Ethyl 3-(2-pyrazinyl)-3-oxopropanoate. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge encountered with this compound: its limited aqueous solubility in biological assays. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to generate reliable and reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubilization of this compound.
Q1: What is the recommended solvent for creating a primary stock solution of this compound?
For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the universal standard solvent.[1] Its highly polar, aprotic nature allows it to effectively dissolve a wide range of hydrophobic organic molecules like this compound.[2] We recommend preparing a high-concentration stock, typically in the 10-20 mM range, which can then be diluted for your working solutions.[3] Always use a fresh, unopened bottle of anhydrous or molecular biology-grade DMSO to prevent issues related to water absorption, which can compromise compound solubility.[4]
Q2: My DMSO stock solution is perfectly clear. Why does the compound precipitate when I add it to my aqueous assay buffer?
This is the most common solubility challenge and is typically due to a phenomenon known as "solvent shock" or a sharp decrease in kinetic solubility.[5] A clear stock in 100% DMSO does not guarantee solubility in a final aqueous buffer.[5] When a small volume of your DMSO stock is introduced into a large volume of aqueous medium (e.g., cell culture media, PBS), the solvent environment undergoes a dramatic polarity shift. The compound, which was stable in the organic solvent, may suddenly find itself above its solubility limit in the now predominantly aqueous environment, causing it to crash out of solution.[5][6]
Q3: What is the maximum recommended final concentration of DMSO for in-vitro assays?
To maintain scientific integrity and avoid experimental artifacts, the final concentration of DMSO in your assay should be kept as low as possible. A widely accepted industry standard is a final concentration of ≤ 0.5% , with ≤ 0.1% being the target for sensitive cell lines or assays.[5][7]
Causality: High concentrations of DMSO can be directly cytotoxic to cells, interfere with enzyme kinetics, and induce off-target effects, confounding your results.[7][8] It is critical to include a "vehicle control" in all experiments, which consists of the assay medium with the same final DMSO concentration as your test wells, to differentiate the effects of the compound from the effects of the solvent.[7]
Q4: How should I properly store my stock solution of this compound?
Proper storage is critical for maintaining the integrity and solubility of your compound.
-
Aliquot: After preparing the primary stock in DMSO, immediately aliquot it into small, single-use volumes in sterile microcentrifuge tubes.
-
Store Cold: Store these aliquots at -20°C or, for long-term storage, at -80°C.[7]
-
Protect from Moisture: Ensure tubes are tightly sealed. DMSO is hygroscopic and can absorb water from the atmosphere over time, which can lead to compound precipitation upon thawing.[4][6]
Causality: Aliquoting prevents repeated freeze-thaw cycles. Each cycle increases the likelihood of water absorption into the DMSO and can cause the compound to fall out of solution, sometimes forming more stable, less soluble polymorphs.[4] A single-use aliquot ensures you are always working with a pristine stock.
Part 2: Troubleshooting Guide for Compound Precipitation
Use this guide to diagnose and resolve precipitation issues encountered during your experiments.
| Observation | Potential Cause(s) | Recommended Solutions & Explanations |
| Precipitation occurs immediately upon dilution into aqueous buffer. | 1. Exceeding Aqueous Solubility Limit: The final concentration of the compound is too high for the aqueous buffer.[5] 2. Solvent Shock: The rapid change in solvent polarity is causing the compound to crash out.[6] | 1. Reduce Final Concentration: Perform a dose-response experiment starting from a lower concentration to find the maximum soluble concentration in your specific assay buffer.[5] 2. Optimize Dilution Technique: Add the DMSO stock slowly and dropwise to the pre-warmed (e.g., 37°C) aqueous solution while gently vortexing or swirling. This gradual introduction helps avoid localized high concentrations.[6] 3. Use an Intermediate Dilution Step: Perform a serial dilution in 100% DMSO first to create lower concentration stocks. Then, dilute these into the final assay buffer.[7] |
| Solution is clear initially but becomes cloudy/precipitates over time in the incubator. | 1. Temperature Shift: The compound may have lower solubility at the incubation temperature (e.g., 37°C) than at room temperature. 2. Compound Instability: The compound may be degrading or reacting with media components over the incubation period.[9] 3. Interaction with Media Components: The compound may be binding to proteins (e.g., in FBS) or salts in the media, forming insoluble complexes.[9] | 1. Pre-warm Media: Always ensure your media or buffer is pre-warmed to the experimental temperature before adding the compound.[9] 2. Stability Test: Incubate the compound in your assay media for the full duration of your experiment and check for precipitation in a cell-free control well. 3. Evaluate Media Components: Test solubility in both serum-free and serum-containing media. If precipitation is worse with serum, consider reducing the serum percentage if the experiment allows.[5] |
| The DMSO stock solution itself appears cloudy or has particulates after thawing. | 1. Water Absorption: The DMSO has absorbed moisture from the air due to improper sealing or repeated freeze-thaw cycles, reducing its solvating power.[4][6] 2. Concentration Too High: The stock concentration exceeds the compound's solubility limit even in DMSO, especially at low temperatures. | 1. Use Anhydrous DMSO & Aliquot: Always prepare fresh stocks with high-purity, anhydrous DMSO and store in single-use aliquots.[1][6] 2. Warm and Vortex: Before use, warm the thawed aliquot to room temperature and vortex thoroughly to re-dissolve any compound that may have fallen out of solution at low temperatures.[6] 3. Prepare a Lower Concentration Stock: If the issue persists, the stock concentration may be too high. Prepare a new, more dilute stock solution.[10] |
Part 3: Step-by-Step Protocols
These protocols provide a validated workflow for preparing and using this compound in biological assays.
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
-
Calculation: Accurately weigh the required mass of this compound (MW: 194.18 g/mol ) using a calibrated analytical balance.
-
For 1 mL of 10 mM stock: weigh 1.94 mg.
-
-
Dissolution: Transfer the weighed compound into a sterile, appropriate-sized glass or polypropylene tube. Add the calculated volume of anhydrous, high-purity DMSO (≥99.9%).[1]
-
Solubilization: Cap the tube securely and vortex at room temperature for 1-2 minutes until the compound is fully dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Visual Inspection: Hold the solution up to a light source to visually confirm that no particulates are visible. The solution should be completely clear.
-
Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed aliquots (e.g., 10-20 µL) and store at -20°C or -80°C.[7]
Workflow Diagram: Stock Solution Preparation
A visual guide to preparing a compound stock solution.
Protocol 2: Dilution of DMSO Stock into Aqueous Assay Buffer
This protocol is designed to minimize the risk of precipitation ("solvent shock").
-
Pre-warm Buffer: Pre-warm your sterile aqueous assay buffer (e.g., cell culture medium) to the temperature of your experiment (typically 37°C for cell-based assays).[6]
-
Calculate Volumes: Determine the volume of DMSO stock needed to achieve the desired final concentration, ensuring the final DMSO percentage remains within the acceptable range (e.g., ≤ 0.5%).
-
Prepare Dilution Tube: Add the final volume of pre-warmed aqueous buffer to a sterile tube.
-
Slow Addition: While gently vortexing or swirling the tube of aqueous buffer, add the calculated volume of the DMSO stock solution dropwise to the side of the tube. This gradual addition is the most critical step to prevent localized high concentrations.[6]
-
Final Mix: After adding the stock, cap the tube and mix gently by inversion or a brief, gentle vortex to ensure a homogenous solution.
-
Immediate Use: It is best practice to use the prepared working solution immediately, as some compounds may precipitate over time even at concentrations below their initial maximum solubility.[6]
Troubleshooting Workflow: Compound Precipitation
A decision tree for addressing precipitation issues.
Part 4: Advanced Solubilization Strategies
If standard DMSO-based methods fail, more advanced formulation strategies can be considered. However, these require careful validation as the excipients themselves can impact biological systems.
-
Co-solvents: The addition of a small amount of a water-miscible organic solvent can increase solubility.[11] Common co-solvents include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG400).[12][13] It is crucial to test the effect of the co-solvent alone on your assay to ensure it does not produce artifacts.[8][12]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[14] The structure of this compound suggests it is a neutral compound, so this strategy is unlikely to be effective.
-
Surfactants: Surfactants like Tween 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[15][16] However, surfactants can also permeabilize cell membranes and interfere with assays, so their use must be carefully controlled and validated.[12]
-
Cyclodextrins (CDs): These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[17] β-cyclodextrin and its derivatives are commonly used but must be tested for their own biological effects.[8][18]
When employing any advanced strategy, the principle of including a comprehensive vehicle control containing all excipients used in the final formulation is non-negotiable for data integrity.
References
- 1. elitebiogenix.com [elitebiogenix.com]
- 2. 二甲基亚砜 Molecular Biology | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. The effect of some cosolvents and surfactants on viability of cancerous cell lines [rjpharmacognosy.ir]
- 13. researchgate.net [researchgate.net]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
- 15. contractpharma.com [contractpharma.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate during synthesis
Welcome to the dedicated technical support guide for the synthesis of Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common challenges, and prevent product degradation. Our guidance is rooted in established chemical principles and practical laboratory experience to ensure the integrity and success of your synthetic endeavors.
Introduction
Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its pyrazine moiety imparts unique electronic properties and potential biological activity. The most common synthetic route to this and analogous β-keto esters is the Claisen condensation, a robust carbon-carbon bond-forming reaction between an ester and a carbonyl compound in the presence of a strong base.[2][3][4][5]
However, the synthesis of this particular molecule is not without its challenges. The presence of the nitrogen-containing pyrazine ring and the inherent instability of β-keto esters can lead to side reactions and degradation if not carefully controlled. This guide provides in-depth troubleshooting advice and optimized protocols to help you achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the synthesis of Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate?
A1: Low yields are frequently attributed to incomplete reaction, side reactions, or degradation of the product during workup. The Claisen condensation is an equilibrium reaction.[3][4][5] To drive the reaction forward, a stoichiometric amount of a strong, non-nucleophilic base is required to deprotonate the product, forming a stabilized enolate. Insufficient or inappropriate base selection can lead to a poor yield. Additionally, β-keto esters are susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions and at elevated temperatures.[6][7][8][9]
Q2: I am observing a significant amount of unreacted ethyl pyrazinoate. What should I do?
A2: Unreacted starting material is a common issue. Consider the following:
-
Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base, such as sodium ethoxide or sodium hydride, in at least a full molar equivalent. The pKa of the α-proton of the product β-keto ester is lower than that of the starting ester, and its deprotonation drives the reaction to completion.[2]
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to proceed to completion. Monitor the reaction progress by TLC or GC-MS.
-
Moisture: The presence of water in your reagents or solvent can quench the base and hydrolyze the starting ester, inhibiting the condensation. Ensure all reagents and glassware are scrupulously dry.
Q3: My final product is contaminated with a byproduct that appears to be pyrazin-2-yl methyl ketone. What is the cause?
A3: The formation of pyrazin-2-yl methyl ketone is a classic sign of product degradation through hydrolysis and subsequent decarboxylation.[6][8][9] This occurs when the β-keto ester is exposed to acidic or basic conditions, particularly with heating, during the workup or purification. The ester is first hydrolyzed to the corresponding β-keto acid, which is unstable and readily loses carbon dioxide to form the ketone.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive or insufficient base.2. Presence of moisture.3. Reaction temperature is too low. | 1. Use a fresh, anhydrous strong base (e.g., NaH, NaOEt). Ensure stoichiometric amounts are used.2. Dry all solvents and reagents thoroughly. Use flame-dried glassware.3. Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. |
| Formation of Polymeric or Dark-Colored Byproducts | 1. Base-catalyzed self-condensation of ethyl acetate.2. Side reactions involving the pyrazine ring.3. Reaction temperature is too high. | 1. Add the ethyl acetate slowly to the mixture of the base and ethyl pyrazinoate.2. Maintain a moderate reaction temperature and inert atmosphere.3. Avoid excessive heating. |
| Product Degradation during Workup (Formation of Ketone) | 1. Hydrolysis and decarboxylation due to harsh acidic or basic conditions.2. Prolonged heating during solvent removal. | 1. Neutralize the reaction mixture carefully with a weak acid (e.g., acetic acid or ammonium chloride solution) at low temperature (0 °C).2. Avoid strong acids for quenching.3. Use a rotary evaporator at a low temperature to remove solvents. |
| Difficulty in Purification | 1. Co-elution of starting materials or byproducts.2. On-column degradation. | 1. Optimize your column chromatography conditions (e.g., use a gradient elution).2. Deactivate silica gel with a small amount of triethylamine in the eluent to prevent degradation of the acid-sensitive β-keto ester. |
Optimized Experimental Protocol
This protocol is based on the principles of the Claisen condensation and is adapted for the synthesis of Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate.
Materials:
-
Ethyl 2-pyrazinoate
-
Anhydrous ethyl acetate
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.1 equivalents) to a flame-dried round-bottom flask containing anhydrous toluene.
-
Addition of Esters: To the stirred suspension of the base, add a solution of ethyl 2-pyrazinoate (1.0 equivalent) in anhydrous toluene dropwise at room temperature. Following this, add anhydrous ethyl acetate (2-3 equivalents) dropwise.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding glacial acetic acid until the mixture is slightly acidic (pH ~6).
-
Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure at a low temperature. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[10][11]
Visualizing the Process
Key Reaction and Degradation Pathways
The following diagram illustrates the intended Claisen condensation and the primary degradation pathway to be avoided.
Caption: Synthesis and major degradation pathway.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and addressing common issues during the synthesis.
Caption: A systematic troubleshooting workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. aklectures.com [aklectures.com]
- 7. aklectures.com [aklectures.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Alternative Catalysts for the Synthesis of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate
Welcome to the technical support guide for the synthesis of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate. This document is designed for researchers, chemists, and drug development professionals seeking to move beyond traditional stoichiometric base-mediated methods and explore alternative, more versatile catalytic systems. We will delve into the causality behind experimental choices, provide detailed troubleshooting guides, and present robust protocols grounded in established literature.
Section 1: Foundational Questions & Catalyst Selection
This section addresses the fundamental challenges of the synthesis and provides a framework for selecting an appropriate alternative catalyst.
Q1: What is the standard method for synthesizing this compound, and what are its limitations?
The standard synthesis is a crossed Claisen condensation between ethyl pyrazine-2-carboxylate and ethyl acetate.[1][2] This reaction traditionally employs a strong, stoichiometric base like sodium ethoxide (NaOEt) or sodium hydride (NaH) to generate the enolate of ethyl acetate, which then acts as the nucleophile.
Mechanism of Traditional Claisen Condensation:
-
Enolate Formation: A strong base deprotonates the α-carbon of ethyl acetate.
-
Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of ethyl pyrazine-2-carboxylate.
-
Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group.[3][4]
-
Deprotonation: The product, a β-keto ester, is deprotonated by the alkoxide base. This final step is crucial as it drives the equilibrium toward the product.[3][4]
Limitations of the Standard Method:
-
Stoichiometric Base: Requires at least one full equivalent of a strong base, which can be hazardous and generates significant salt waste.[4]
-
Harsh Conditions: Strong bases can promote side reactions, such as self-condensation of ethyl acetate or hydrolysis of the ester functionalities if any moisture is present.
-
Substrate Scope: Sensitive functional groups on the pyrazine ring or ester may not be compatible with the strongly basic conditions.
-
Work-up: The work-up procedure often involves neutralizing large amounts of base, which can complicate product isolation.
Q2: What classes of alternative catalysts are available for this type of transformation?
To overcome the limitations of traditional methods, several classes of alternative catalysts have been developed, primarily focusing on Lewis acidic systems that can activate the reactants under milder conditions.
-
Alkaline Earth Metal Lewis Acids (e.g., MgCl₂): These are inexpensive, abundant, and environmentally friendly catalysts.[5] In the presence of a mild base like triethylamine (TEA), MgCl₂ can facilitate the condensation, likely by coordinating to the carbonyl oxygen of the pyrazine ester, increasing its electrophilicity.
-
Lanthanide Triflates (e.g., Yb(OTf)₃, Sc(OTf)₃): These are highly effective and water-tolerant Lewis acids.[6][7] Their high oxophilicity allows for strong activation of the carbonyl group.[8] Despite being water-tolerant, anhydrous conditions are still recommended for optimal performance in this specific reaction to prevent competitive binding and potential hydrolysis.
-
Heterogeneous Acid Catalysts (e.g., Silica-Supported Boric Acid): These catalysts offer significant advantages in terms of process efficiency. They are easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and minimizing product contamination.[9]
Q3: How do I choose the most suitable alternative catalyst for my experiment?
The choice of catalyst depends on several factors, including the scale of the reaction, the sensitivity of the starting materials, and the desired process efficiency (e.g., catalyst recyclability). The following workflow can guide your decision.
Caption: Decision workflow for selecting an alternative catalyst.
Section 2: Catalyst Profiles and Experimental Protocols
This section provides detailed protocols and mechanistic insights for the recommended alternative catalysts.
Q4: How do I perform the synthesis using a Magnesium Chloride catalyst?
Expertise & Rationale: The MgCl₂/triethylamine system is a cost-effective alternative to strong bases. Magnesium(II) acts as a Lewis acid, coordinating to both the ethyl pyrazine-2-carboxylate carbonyl and the enolizable ethyl acetate. This coordination forms a chelated intermediate, which increases the acidity of the ethyl acetate α-protons, allowing the weaker base (triethylamine) to deprotonate it. This approach avoids the use of pyrophoric and highly hygroscopic bases like NaH.
Experimental Protocol: MgCl₂/Triethylamine Catalyzed Synthesis
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous Magnesium Chloride (MgCl₂, 1.1 equivalents).
-
Solvent Addition: Add anhydrous toluene (or another suitable aprotic solvent) via cannula. Stir the suspension.
-
Reagent Addition: Add ethyl pyrazine-2-carboxylate (1.0 equivalent) and ethyl acetate (2.0 equivalents) to the suspension.
-
Base Addition: Slowly add anhydrous triethylamine (TEA, 2.2 equivalents) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Q5: What are the advantages of Lanthanide Triflates and how are they used?
Expertise & Rationale: Lanthanide triflates (Ln(OTf)₃) are powerful Lewis acids known for their stability and high catalytic activity in reactions involving carbonyl compounds.[6][8] Their effectiveness stems from the hard nature of the Ln³⁺ ion, which coordinates strongly to the hard oxygen atom of the ester carbonyl, significantly enhancing its electrophilicity for the incoming enolate. While famously water-stable, achieving the highest yields for this moisture-sensitive condensation requires anhydrous conditions to prevent catalyst inhibition.[7]
Experimental Protocol: Lanthanide Triflate Catalyzed Synthesis
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the Lanthanide Triflate catalyst, such as Ytterbium(III) triflate (Yb(OTf)₃, 0.1 equivalents).
-
Reagent & Solvent Addition: Add anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), followed by ethyl pyrazine-2-carboxylate (1.0 equivalent) and ethyl acetate (1.5 equivalents).
-
Base Addition: Slowly add a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.2 equivalents) at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the residue via silica gel chromatography to obtain the desired β-keto ester.
Q6: Are there heterogeneous catalyst options for improved sustainability?
Expertise & Rationale: Yes. Heterogeneous catalysts like silica-supported boric acid (SiO₂–H₃BO₃) are excellent for green chemistry applications.[9] The boric acid, immobilized on the silica surface, acts as a Lewis acid. It is believed to form a six-membered transition state by coordinating with both carbonyl oxygens of the β-keto ester product, driving the reaction forward.[10] The key advantage is the ease of catalyst removal and potential for recycling, which is highly desirable in industrial settings.[9]
Experimental Protocol: Silica-Boric Acid Catalyzed Synthesis
-
Catalyst & Reagent Addition: In a round-bottom flask, combine ethyl pyrazine-2-carboxylate (1.0 equivalent), ethyl acetate (3.0 equivalents), and silica-supported boric acid (e.g., 10 mol%).
-
Reaction: Heat the mixture under solvent-free conditions at 100-120°C with constant stirring. Monitor the reaction by TLC or GC.
-
Catalyst Removal: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Add a solvent like ethyl acetate to dissolve the product.
-
Work-up:
-
Filter the mixture to recover the solid SiO₂–H₃BO₃ catalyst. The catalyst can be washed with solvent, dried, and reused.
-
Take the filtrate and concentrate it under reduced pressure.
-
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography if necessary.
Section 3: Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. This section provides a systematic guide to troubleshooting common experimental problems.
Q7: My reaction yield is consistently low. What are the common causes and how can I fix them?
Low yields are a frequent issue in β-keto ester synthesis.[11] A systematic approach is the best way to identify and solve the problem.
Caption: A systematic workflow for troubleshooting low reaction yields.
Q8: I'm observing significant side product formation. What are they and how can I minimize them?
The most common side products in a crossed Claisen condensation are:
-
Self-condensation of Ethyl Acetate: This produces ethyl acetoacetate.
-
Cause: The enolate of ethyl acetate reacts with another molecule of ethyl acetate instead of the desired ethyl pyrazine-2-carboxylate.
-
Solution: Use the pyrazine ester as the limiting reagent and a slight excess of ethyl acetate. Alternatively, using a Lewis acid catalyst that coordinates preferentially with the more electron-deficient pyrazine ester can enhance selectivity.
-
-
Retro-Claisen Condensation: The β-keto ester product can cleave back to starting materials.[12][13]
-
Cause: This is an equilibrium process, often favored at higher temperatures or if the product is not stabilized by deprotonation.
-
Solution: Use the mildest effective reaction temperature. Ensure a sufficient amount of base is present to deprotonate the product and lock it in its enolate form (less of a concern with Lewis acid systems where this is not the driving force).
-
-
Hydrolysis: Formation of pyrazine-2-carboxylic acid or acetic acid.
-
Cause: Presence of water in the reaction mixture.
-
Solution: Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere (N₂ or Ar).
-
Q9: My Lewis acid catalyst appears to be inactive. What happened?
Cause: The primary reason for Lewis acid catalyst deactivation is exposure to water or other Lewis basic impurities. Catalysts like Lanthanide Triflates and MgCl₂ are highly hygroscopic.
Solutions:
-
Proper Storage: Store catalysts in a desiccator under an inert atmosphere.
-
Anhydrous Technique: Use flame-dried or oven-dried glassware. Employ Schlenk line or glovebox techniques for catalyst handling.
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents from sealed bottles (e.g., Sure/Seal™) are highly recommended.
-
Reagent Purity: Ensure starting materials are free of water and other coordinating impurities (e.g., residual alcohols).
Section 4: Comparative Data and References
Catalyst Performance Summary
The following table provides a comparative overview of the alternative catalysts discussed. Yields are representative and can vary based on specific reaction conditions and scale.
| Catalyst System | Base | Typical Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages |
| MgCl₂ | Triethylamine | Toluene | 80-110 | 65-80 | Low cost, environmentally benign.[5] |
| Yb(OTf)₃ | DIPEA | Dichloromethane | 0 to 25 | 80-95 | High activity, mild conditions, good functional group tolerance.[6][8] |
| SiO₂–H₃BO₃ | None | Solvent-free | 100-120 | 85-95 | Heterogeneous, recyclable, sustainable, simple work-up.[9] |
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 7. Lanthanide_triflates [chemeurope.com]
- 8. researchgate.net [researchgate.net]
- 9. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Ethyl 3-(2-pyrazinyl)-3-oxopropanoate, a β-keto ester featuring a pyrazine moiety, presents a compelling case study in NMR spectroscopic analysis. Its utility as a synthetic intermediate is largely dictated by the nuanced interplay of its keto-enol tautomers, a phenomenon readily explored and quantified by Nuclear Magnetic Resonance spectroscopy.
This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral characteristics of this compound. By drawing comparisons with structurally analogous compounds, we aim to offer researchers a predictive framework for interpreting their own experimental data. The discussion is grounded in the fundamental principles of keto-enol tautomerism and the electronic influence of the pyrazinyl ring system.
The Decisive Role of Keto-Enol Tautomerism
β-keto esters, including our target compound, exist in a dynamic equilibrium between their keto and enol forms.[1][2] This tautomerism is a critical determinant of the molecule's reactivity and its spectroscopic signature.[3] The equilibrium is sensitive to factors such as solvent polarity and temperature, with the enol form often stabilized by intramolecular hydrogen bonding and conjugation.[4][5] The rate of interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the distinct observation and quantification of both species in the ¹H NMR spectrum.[5]
Figure 1: Keto-enol tautomerism of this compound.
Predicted ¹H and ¹³C NMR Spectral Features
While a definitive experimental spectrum is pending, we can predict the salient features of the ¹H and ¹³C NMR spectra of this compound based on established chemical shift trends and the electronic nature of the pyrazine ring. The pyrazine ring is known to be electron-withdrawing, which will deshield adjacent protons and carbons, leading to downfield chemical shifts.
Predicted ¹H NMR Chemical Shifts (in CDCl₃, ppm)
| Proton | Keto Form | Enol Form | Multiplicity | Notes |
| Pyrazinyl-H | ~8.5-9.0 | ~8.4-8.9 | m | The exact shifts depend on the position on the pyrazine ring. |
| α-CH₂ | ~4.0-4.2 | - | s | Deshielded by two adjacent carbonyl groups. |
| Vinylic-CH | - | ~5.5-5.8 | s | Characteristic signal for the enol tautomer. |
| OCH₂ | ~4.2-4.4 | ~4.1-4.3 | q | Part of the ethyl ester group. |
| CH₃ | ~1.2-1.4 | ~1.1-1.3 | t | Part of the ethyl ester group. |
| Enolic-OH | - | ~12.0-13.0 | br s | Highly deshielded due to intramolecular H-bonding. |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃, ppm)
| Carbon | Keto Form | Enol Form | Notes |
| Pyrazinyl-C=O | ~190-195 | ~175-180 | The pyrazinyl ketone carbonyl. |
| Ester-C=O | ~165-170 | ~168-173 | The ethyl ester carbonyl. |
| Pyrazinyl-C | ~140-155 | ~138-153 | Aromatic carbons of the pyrazine ring. |
| α-CH₂ | ~45-50 | - | Methylene carbon in the keto form. |
| Vinylic-CH | - | ~90-95 | Vinylic carbon in the enol form. |
| OCH₂ | ~60-65 | ~58-63 | Methylene carbon of the ethyl ester. |
| CH₃ | ~13-15 | ~12-14 | Methyl carbon of the ethyl ester. |
A Comparative Analysis with Analogous Structures
To contextualize the predicted spectral data, a comparison with well-characterized β-keto esters is instructive. We will consider ethyl benzoylacetate and ethyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate as aromatic and alternative heterocyclic analogues, respectively.
Comparative ¹H NMR Chemical Shifts of the α-Methylene/Vinylic Protons
| Compound | Solvent | Keto α-CH₂ (ppm) | Enol Vinylic-CH (ppm) | % Enol |
| This compound (Predicted) | CDCl₃ | ~4.0-4.2 | ~5.5-5.8 | Solvent Dependent |
| Ethyl Benzoylacetate | CDCl₃ | ~3.9 | ~5.6 | ~11% |
| Ethyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate | CDCl₃ | ~3.8 | ~5.7 | Data not readily available |
The electron-withdrawing nature of the pyrazinyl ring is expected to shift the α-CH₂ protons of the keto form further downfield compared to the phenyl and pyrazolyl analogues. This is a direct consequence of the inductive effect of the heterocyclic nitrogen atoms.
The Influence of Solvent on Tautomeric Equilibrium
The choice of NMR solvent can significantly alter the keto-enol equilibrium.[4] In non-polar aprotic solvents like CDCl₃, the enol form is stabilized by intramolecular hydrogen bonding. Conversely, in polar protic solvents like DMSO-d₆, the solvent molecules can engage in intermolecular hydrogen bonding, which may disrupt the internal hydrogen bond of the enol, thereby favoring the keto tautomer. Researchers should anticipate a noticeable shift in the relative integrals of the keto and enol signals when changing solvents.
Experimental Protocol for NMR Characterization
To obtain high-fidelity NMR spectra for this compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
-
¹H NMR Acquisition:
-
Use a spectrometer operating at a frequency of 400 MHz or higher.
-
Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative proportions of the keto and enol tautomers.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Consider performing DEPT (Distortionless Enhancement by Polarization Transfer) experiments to aid in the assignment of CH, CH₂, and CH₃ carbons.
-
Figure 2: Recommended workflow for NMR characterization.
Conclusion
The ¹H and ¹³C NMR characterization of this compound provides a rich dataset for understanding its structural and electronic properties. The prominent keto-enol tautomerism, heavily influenced by the solvent environment, is a key feature to consider during analysis. By comparing its predicted spectral data with that of known analogues, researchers can confidently assign the observed signals and gain deeper insights into the behavior of this important heterocyclic building block. The methodologies and comparative data presented herein serve as a robust guide for the accurate and comprehensive NMR characterization of this and similar compounds.
References
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate
Introduction
Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate is a heterocyclic β-keto ester of significant interest in medicinal chemistry and drug development.[1] As a key building block, its precise identification, quantification, and structural confirmation are paramount for ensuring the integrity of downstream applications. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and specificity.[1]
This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this target molecule. Moving beyond a simple recitation of methods, we will explore the causal reasoning behind instrumental choices, establish a self-validating experimental protocol, and delve into the structural elucidation of the molecule through fragmentation analysis. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical framework for characterizing this and similar compounds.
Physicochemical Characteristics of the Analyte
A foundational understanding of the analyte's properties is critical for method development. Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate is a small molecule featuring a polar pyrazine ring, two carbonyl groups, and a more non-polar ethyl ester moiety. These features directly influence its behavior during chromatographic separation and mass spectrometric ionization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | |
| Molecular Weight | 194.19 g/mol | |
| Monoisotopic Mass | 194.0691 Da | Calculated |
| CAS Number | 62124-77-0 | |
| Form | Solid | |
| Key Structural Features | Pyrazine ring, β-keto ester |
Comparative Analysis of Ionization Techniques: ESI vs. APCI
The choice of ionization source is one of the most critical decisions in developing an LC-MS method. The two most common atmospheric pressure ionization (API) techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), operate on different principles and are suited for different types of analytes.[2]
-
Electrospray Ionization (ESI): This "soft" ionization technique is ideal for polar and easily ionizable molecules.[3] It transforms ions present in a liquid solution into the gas phase by applying a high voltage to create a fine mist of charged droplets.[2] For Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate, the two nitrogen atoms in the pyrazine ring are basic sites that are readily protonated in a slightly acidic mobile phase, making ESI an excellent primary choice.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that are thermally stable.[4][5] The LC eluent is vaporized in a heated tube, and a corona discharge needle ionizes the mobile phase solvent molecules, which then transfer a proton to the analyte.[3] While our target molecule has moderate polarity, APCI represents a viable alternative, particularly if matrix effects become problematic with ESI.[4]
The following table provides a comparative summary to guide the selection process for this specific analyte.
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate |
| Principle | Ionization in the liquid phase from charged droplets.[2] | Gas-phase chemical ionization via proton transfer from solvent ions.[2] | The molecule's polar pyrazine ring makes it amenable to protonation in solution, favoring ESI. |
| Analyte Polarity | Ideal for polar to highly polar compounds.[2] | Ideal for moderately polar to non-polar compounds.[2][5] | The target molecule's polarity makes ESI the preferred method, though APCI can be effective. |
| Thermal Stability | Suitable for thermally labile compounds.[4] | Requires thermal stability due to the heated vaporizer.[4] | As a β-keto ester, the molecule may be susceptible to thermal degradation; ESI is the safer choice. |
| Expected Ion | Primarily [M+H]⁺. Potential for adducts ([M+Na]⁺, [M+NH₄]⁺).[3] | Primarily [M+H]⁺.[3] | The basic pyrazine nitrogens strongly favor the formation of [M+H]⁺ in positive ion mode with both techniques. |
| Susceptibility to Matrix Effects | More susceptible to ion suppression from non-volatile salts. | Generally less susceptible to matrix effects.[4] | ESI's sensitivity may be compromised by complex matrices; APCI could offer more robust performance in such cases. |
| Typical Flow Rate | 0.2 - 0.5 mL/min | > 0.5 mL/min | Standard analytical flow rates are compatible with both, but APCI often performs better at higher flow rates.[4] |
Experimental Protocol: A Validated LC-MS/MS Workflow
This section details a robust, self-validating protocol for the quantitative analysis and structural confirmation of Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is described for achieving maximum sensitivity and selectivity.[6][7]
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate and dissolve in 10 mL of methanol.
-
Working Standards: Perform serial dilutions of the stock solution with 50:50 (v/v) methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) from a separate weighing of the reference standard to ensure accuracy and precision.
-
Blank Sample: Use 50:50 methanol:water as a blank to assess background and carryover.
Liquid Chromatography (LC) Method
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[7] A standard C18 column is effective for retaining and separating this moderately polar compound.
-
Mobile Phase A: Water + 0.1% Formic Acid. The acid modifier is crucial for promoting protonation of the analyte.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 5.0 min: 5% to 95% B
-
5.0 - 6.0 min: 95% B
-
6.0 - 6.1 min: 95% to 5% B
-
6.1 - 8.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Method
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460, Waters Xevo TQ-S).
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV
-
Drying Gas (Nitrogen) Temperature: 300 °C
-
Drying Gas Flow: 11 L/min
-
Nebulizer Pressure: 35 psi
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 195.1 (Calculated for [C₉H₁₀N₂O₃ + H]⁺)
-
Quantifier Product Ion (Q3): m/z 149.1 (Corresponds to neutral loss of ethanol)
-
Qualifier Product Ion (Q3): m/z 107.1 (Corresponds to the pyrazinoyl cation)
-
-
Collision Energy: Optimize for each transition (e.g., 15 eV for 195.1 -> 149.1; 25 eV for 195.1 -> 107.1).
LC-MS/MS Experimental Workflow Diagram
Caption: LC-MS/MS workflow for quantitative analysis.
Fragmentation Analysis and Structural Elucidation
Tandem mass spectrometry (MS/MS) is not only for quantification; it is a powerful tool for structural confirmation. By inducing fragmentation of the protonated molecule ([M+H]⁺, m/z 195.1) in the collision cell, we can generate a characteristic fragmentation pattern that serves as a structural fingerprint. The fragmentation of β-keto esters is well-documented and often involves cleavages alpha to the carbonyl groups and McLafferty-type rearrangements.[8][9][10]
For Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate, the major proposed fragmentation pathways are:
-
Neutral Loss of Ethanol ([M+H - 46.04 Da]⁺): The most favorable fragmentation pathway often involves the loss of the ethyl ester as a neutral molecule of ethanol, resulting in a stable acylium ion at m/z 149.1 . This is an excellent choice for the primary quantifier ion in an MRM assay due to its high abundance.
-
Formation of the Pyrazinoyl Cation ([M+H - 73.04 Da]⁺): Cleavage of the bond between the two carbonyl groups results in the formation of the pyrazinoyl cation at m/z 107.1 . This fragment confirms the presence of the pyrazine-carbonyl moiety and serves as a robust qualifier ion.
-
Loss of Ethoxy Radical ([M+H - 45.03 Da]⁺): A less common pathway involves the homolytic cleavage and loss of the ethoxy radical, yielding a fragment at m/z 150.1 .
Proposed Fragmentation Pathway Diagram
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 3. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. biotage.com [biotage.com]
- 6. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Development of an LC-ESI-MS/MS method for determination of a novel Pyr" by Wafaa N. Aldhafiri [digitalcommons.unmc.edu]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Comparative Guide to the FT-IR Spectrum of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
The unique structure of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate, which combines a pyrazine ring with a β-keto ester moiety, makes FT-IR spectroscopy an invaluable tool for its characterization. The presence of multiple functional groups, including a ketone, an ester, and an aromatic nitrogen heterocycle, results in a complex and informative infrared spectrum. Understanding the characteristic absorption bands of this molecule is crucial for confirming its synthesis, assessing its purity, and studying its potential interactions.
This guide will first present a predicted FT-IR spectrum for this compound, detailing the expected vibrational modes. Subsequently, a comparative analysis will be conducted against the experimental spectra of three carefully selected compounds: 2-acetylpyrazine, ethyl benzoylacetate, and ethyl acetoacetate. These molecules have been chosen to isolate and highlight the spectral contributions of the pyrazinyl ketone, the aromatic keto-ester, and the core β-keto ester functionalities, respectively.
Predicted FT-IR Spectrum of this compound
The FT-IR spectrum of this compound is expected to be dominated by the vibrational modes of its constituent functional groups. The table below outlines the predicted characteristic absorption bands, their corresponding vibrational modes, and the rationale for their assignment based on established infrared spectroscopy correlation tables.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale and Key Features |
| ~3100-3000 | C-H stretch (aromatic) | Aromatic C-H stretching vibrations from the pyrazine ring are expected in this region. |
| ~3000-2850 | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the ethyl and methylene groups. |
| ~1740 | C=O stretch (ester) | A strong, sharp absorption characteristic of the carbonyl group in the ethyl ester. |
| ~1680 | C=O stretch (ketone) | A strong, sharp absorption for the ketone carbonyl group, which is conjugated with the pyrazine ring. |
| ~1600-1450 | C=C and C=N stretch (aromatic) | Vibrations associated with the carbon-carbon and carbon-nitrogen double bonds within the pyrazine ring. |
| ~1450 | C-H bend (aliphatic) | Bending (scissoring) vibrations of the CH₂ and CH₃ groups. |
| ~1250 and ~1100 | C-O stretch (ester) | Two distinct, strong bands characteristic of the C-O stretching vibrations in the ester group. |
| Below 1000 | C-H out-of-plane bend (aromatic) | Bending vibrations of the C-H bonds on the pyrazine ring, which can be indicative of the substitution pattern. |
Comparative Spectral Analysis
To provide a tangible framework for understanding the predicted spectrum, we will now compare it with the experimental FT-IR data of three related compounds.
Comparison with 2-Acetylpyrazine
2-Acetylpyrazine is an excellent analog for the pyrazinyl ketone portion of the target molecule. Its FT-IR spectrum helps in assigning the peaks originating from the pyrazine ring and the adjacent ketone.
Key Comparative Insights:
-
The C=O stretching frequency of the ketone in 2-acetylpyrazine provides a direct reference for the expected position of the ketone peak in this compound.
-
The pattern of C=C and C=N stretching vibrations, as well as the aromatic C-H stretching and bending modes in the 2-acetylpyrazine spectrum, will closely mirror those expected for the target molecule.
Comparison with Ethyl Benzoylacetate
Ethyl benzoylacetate serves as a valuable comparative compound as it is also a β-keto ester with an aromatic ring (phenyl) attached to the ketone. This allows for an assessment of the electronic effects of an aromatic system on the keto-ester functionality.
Key Comparative Insights:
-
The FT-IR spectrum of ethyl benzoylacetate will exhibit two distinct carbonyl peaks: one for the ester and one for the ketone, similar to what is predicted for the target molecule.
-
The positions of these carbonyl bands in ethyl benzoylacetate, influenced by the phenyl ring, offer a comparison point for the influence of the pyrazine ring in the target molecule.
-
The presence of both aromatic and aliphatic C-H stretching and bending vibrations in ethyl benzoylacetate provides a comprehensive spectral template.
Comparison with Ethyl Acetoacetate
Ethyl acetoacetate represents the core β-keto ester structure without an aromatic substituent. Its spectrum is fundamental for identifying the characteristic vibrations of the ethyl ester and the adjacent ketone in a non-conjugated system.
Key Comparative Insights:
-
Ethyl acetoacetate's spectrum is characterized by two well-defined carbonyl absorptions for the keto and ester groups. The positions of these peaks serve as a baseline for understanding the shifts caused by conjugation with an aromatic ring.
-
The C-O stretching region of ethyl acetoacetate provides a clear example of the two strong bands expected for the ester group in the target molecule.
The following table summarizes the key experimental FT-IR absorption bands for the comparative compounds.
| Compound | C=O Stretch (ester) (cm⁻¹) | C=O Stretch (ketone) (cm⁻¹) | C-O Stretch (ester) (cm⁻¹) | Aromatic C=C & C=N (cm⁻¹) |
| 2-Acetylpyrazine | N/A | ~1690 | N/A | ~1580, 1470 |
| Ethyl Benzoylacetate | ~1735 | ~1685 | ~1250, 1080 | ~1600, 1490 |
| Ethyl Acetoacetate | ~1745 | ~1720 | ~1240, 1050 | N/A |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum using ATR
For researchers synthesizing this compound or similar compounds, obtaining a high-quality FT-IR spectrum is a critical step in characterization. The Attenuated Total Reflectance (ATR) technique is a modern, rapid, and reliable method that requires minimal sample preparation.
Step-by-Step ATR-FTIR Protocol:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics. The ATR accessory, typically equipped with a diamond or zinc selenide crystal, should be clean.
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal exposed to the ambient air and serves to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. For solids, it is crucial to ensure good contact between the sample and the crystal surface by applying gentle pressure with the built-in press.
-
Spectrum Acquisition: Initiate the sample scan. The infrared beam passes through the ATR crystal and interacts with the sample at the surface. The detector measures the attenuated radiation, and the instrument's software performs a Fourier transform to generate the infrared spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Cleaning: After the analysis, the ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to prevent cross-contamination.
Caption: A generalized workflow for acquiring an FT-IR spectrum using an ATR accessory.
Conclusion
The structural elucidation of novel compounds like this compound relies on the synergistic use of various analytical techniques, with FT-IR spectroscopy playing a pivotal role in functional group identification. This guide has provided a detailed predicted FT-IR spectrum for the target molecule, grounded in a comparative analysis with structurally related compounds. By understanding the expected spectral features and following a robust experimental protocol, researchers can confidently characterize their synthesized materials, paving the way for further investigation into their chemical and biological properties.
Comparing the efficacy of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate derivatives as kinase inhibitors
A Comparative Guide to the Efficacy of Pyrazine-Based Derivatives as Kinase Inhibitors
Introduction: The Pyrazine Scaffold in Modern Kinase-Targeted Drug Discovery
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in the 21st century.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, driving aberrant cell proliferation, survival, and metastasis. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and inflammation.[1][2] Within the medicinal chemist's toolkit, the pyrazine ring stands out as a privileged heterocyclic scaffold. Its nitrogen atoms are adept at forming crucial hydrogen bond interactions within the highly conserved ATP-binding site of kinases, making it an excellent foundation for designing potent and selective inhibitors.[3][4]
While specific inquiries into derivatives of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate reveal a scaffold with theoretical potential, the published research landscape points towards a broader exploration of fused and substituted pyrazine cores. This guide, therefore, provides a comparative analysis of several well-documented classes of pyrazine-based derivatives that have been successfully optimized as kinase inhibitors. We will dissect their structure-activity relationships (SAR), compare their efficacy against key kinase targets using robust experimental data, and provide the detailed methodologies required to validate these findings in a research setting.
Comparative Analysis of Pyrazine Scaffolds: From Core Structure to Potency
The versatility of the pyrazine core allows for the development of diverse molecular architectures, each tailored to target specific kinase families. Here, we compare three distinct pyrazine-based scaffolds that have demonstrated significant promise: Imidazo[1,2-a]pyrazines,[1][5][6]triazolo[4,3-a]pyrazines, and 2,6-disubstituted Pyrazines.
Imidazo[1,2-a]pyrazine Derivatives as Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
CDK9 is a key transcriptional regulator, and its inhibition is a promising strategy for treating various cancers. A series of novel Imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their ability to inhibit CDK9, revealing a clear structure-activity relationship.[5]
Key SAR Insights: The data strongly indicate that potency against CDK9 is significantly influenced by substituents at positions 2 and 3 of the Imidazo[1,2-a]pyrazine core.[5]
-
Position 2: A pyridin-4-yl group consistently leads to sub-micromolar IC50 values.
-
Position 3: The presence of a benzyl group is a key determinant of high potency, as seen in the most active compound, 3c .[5]
Table 1: Comparative Efficacy of Imidazo[1,2-a]pyrazine Derivatives Against CDK9
| Compound ID | Position 2 Substituent | Position 3 Substituent | CDK9 IC50 (µM) |
| 3a | pyridin-4-yl | 4-fluorobenzyl | 0.25 |
| 3b | pyridin-4-yl | cyclohexyl | >10 |
| 3c | pyridin-4-yl | benzyl | 0.16 |
| 2c | pyridin-3-yl | benzyl | 0.31 |
| 4c | pyridin-2-yl | benzyl | 0.71 |
Data sourced from a 2022 study on CDK9 inhibitors.[5]
The superior activity of compound 3c (IC50 = 0.16 µM) underscores an optimal structural arrangement for fitting into the ATP-binding pocket of CDK9.[5]
2.[1][5][6]triazolo[4,3-a]pyrazine Derivatives as Dual c-Met/VEGFR-2 Inhibitors
The receptor tyrosine kinases c-Met and VEGFR-2 are critical mediators of tumor angiogenesis and metastasis. A series of[1][5][6]triazolo[4,3-a]pyrazine derivatives were designed as dual inhibitors, with several compounds showing excellent potency.[6][7]
Key SAR Insights:
-
Pharmacophore: The triazolo[4,3-a]pyrazine core serves as an effective pharmacophore for dual c-Met/VEGFR-2 inhibition.[6][7]
-
Phenoxy Group Substitution: The introduction of a fluorine atom on the phenoxy group generally enhances antiproliferative activity.[6]
-
Heterocyclic Moiety: The nature of the heterocyclic moiety at position 5 is crucial. Compound 17l , featuring a 5-(trifluoromethyl)-1H-pyrazole group, emerged as the most potent derivative in this series.[7]
Table 2: Efficacy of[1][5][6]triazolo[4,3-a]pyrazine Derivatives Against c-Met, VEGFR-2, and Cancer Cell Lines
| Compound ID | Key Substituents | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) | A549 Cell IC50 (µM) |
| 16g | 4-fluorophenoxy, 5-methylthiazole | 110.0 | 4.8 | 3.45 |
| 17e | 3-chloro-4-fluorophenoxy, 5-(trifluoromethyl)-1H-pyrazole | 35.0 | 3.1 | 1.52 |
| 17l | 3-fluoro-4-(pyridin-2-ylmethoxy)phenoxy, 5-(trifluoromethyl)-1H-pyrazole | 26.0 | 2.6 | 0.98 |
| Foretinib | (Positive Control) | 9.0 | 1.6 | 0.85 |
Data sourced from a 2022 study on dual c-Met/VEGFR-2 inhibitors.[6][7]
Compound 17l not only showed excellent kinase inhibitory activity but also translated this into potent antiproliferative effects against the A549 lung cancer cell line, with an IC50 value comparable to the established inhibitor, Foretinib.[7]
2,6-disubstituted Pyrazines for Selective CSNK2A Inhibition
Casein Kinase 2 (CSNK2A) is a constitutively active serine/threonine kinase implicated in cancer and viral infections. While potent inhibitors exist, achieving selectivity against other kinases, such as PIM3, is a significant challenge. A study focused on modifying 2,6-disubstituted pyrazines to improve this selectivity profile.[8]
Key SAR Insights:
-
Position 2: A 4'-carboxyphenyl group was determined to be the optimal substituent for CSNK2A activity.[8]
-
Position 6: Modifying the 6-position substituent was key to enhancing selectivity. Replacing a 6-isopropoxyindole with an isosteric ortho-methoxy aniline (as in 7c ) successfully maintained nanomolar CSNK2A inhibition while significantly reducing PIM3 activity.[8]
Table 3: Comparative Efficacy and Selectivity of 2,6-disubstituted Pyrazines
| Compound ID | 6-Position Substituent | CSNK2A IC50 (nM) | PIM3 IC50 (nM) | Selectivity (PIM3/CSNK2A) |
| 2 | 6-isopropylaminoindazole | 5.0 | <3.0 | ~0.6 |
| 6c | 6-isopropoxyindole | 10.0 | 300 | 30-fold |
| 7c | ortho-methoxy aniline | 13.0 | >10,000 | >769-fold |
Data sourced from a 2023 study on selective CSNK2A inhibitors.[8]
The rational design of compound 7c demonstrates a successful strategy to engineer selectivity, creating a more precise pharmacological tool to investigate the function of CSNK2A.[8]
Targeted Signaling Pathways and Experimental Workflows
Understanding the mechanism of action requires visualizing both the biological context and the experimental process.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand HGF, initiates a signaling cascade that promotes cell growth, motility, and invasion. Dual inhibitors like the[1][5][6]triazolo[4,3-a]pyrazine derivatives block this pathway at its origin.
Caption: Simplified c-Met signaling pathway inhibited by pyrazine derivatives.
General Workflow for Kinase Inhibitor Evaluation
The discovery and validation of a kinase inhibitor follows a logical, multi-stage process, beginning with broad screening and culminating in specific cellular and organismal effects.
Caption: A generalized workflow for kinase inhibitor evaluation.
Experimental Protocols: Ensuring Data Integrity and Reproducibility
The trustworthiness of comparative data hinges on robust and well-described experimental methods. The following protocols are foundational for evaluating pyrazine-based kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying inhibitor binding to a kinase.
Rationale: This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the inhibitor compound. It is highly sensitive, requires no radioactive materials, and provides a direct measure of the compound's affinity for the target kinase, from which an IC50 value is derived.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 4X Kinase/Tracer solution in Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The final concentrations will be kinase-dependent (e.g., 20 nM CDK9).
-
Prepare a 4X Eu-Antibody solution in the same Kinase Buffer.
-
Perform serial dilutions of the pyrazine derivative compounds in DMSO, then dilute further in Kinase Buffer to create a 2X compound solution. Include a "no inhibitor" control (DMSO only).
-
-
Assay Procedure:
-
Add 5 µL of the 2X pyrazine derivative solution to the wells of a low-volume 384-well plate.
-
Add 5 µL of the 4X Kinase/Tracer solution to all wells.
-
Incubate at room temperature for 60 minutes, protected from light, to allow the inhibitor to bind to the kinase.
-
Add 5 µL of the 4X Eu-Antibody solution to all wells.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of TR-FRET.
-
Measure the emission at 665 nm (tracer) and 615 nm (Europium).
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the Emission Ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the tracer.
-
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
Rationale: This is a self-validating system where the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases is directly proportional to the number of living, metabolically active cells. A reduction in this signal indicates cytotoxicity or a halt in proliferation.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., A549, MCF7) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazine derivatives in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO) and a "no cell" blank control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Outlook
The pyrazine scaffold is a remarkably fertile ground for the discovery of potent and selective kinase inhibitors. The comparative analysis of Imidazo[1,2-a]pyrazines,[1][5][6]triazolo[4,3-a]pyrazines, and 2,6-disubstituted pyrazines reveals that subtle modifications to the core structure can dramatically influence potency, selectivity, and target profile. The success of compounds like 3c against CDK9, 17l against c-Met/VEGFR-2, and 7c against CSNK2A highlights the power of rational, structure-based drug design.[5][7][8] By leveraging established experimental workflows, researchers can continue to refine these pyrazine-based molecules, moving closer to the development of next-generation targeted therapies with improved efficacy and safety profiles for a range of human diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 7. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Biological Evaluation of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate and Other Heterocyclic Ketones
A Comprehensive Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, heterocyclic ketones represent a cornerstone for the development of novel therapeutic agents. Their diverse pharmacological profiles, stemming from the unique electronic and steric properties of the embedded heteroatoms, have established them as privileged scaffolds in drug design. This guide provides an in-depth comparative analysis of the biological activities of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate, a prominent pyrazine derivative, against other key heterocyclic ketones, including those based on pyridine, pyrimidine, and pyridazine rings. By presenting a synthesis of available experimental data and detailing robust evaluation protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the selection and optimization of these important molecular frameworks.
Introduction to Heterocyclic Ketones in Medicinal Chemistry
Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring structure, with nitrogen, oxygen, and sulfur being the most common heteroatoms. The incorporation of these heteroatoms into a ketone framework gives rise to a class of compounds with a rich and varied pharmacological potential. The nitrogen-containing heterocycles, in particular, are of immense interest due to their prevalence in natural products and clinically approved drugs.
Pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a key pharmacophore known to impart a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This compound, with its characteristic β-keto ester functionality, presents a versatile template for chemical modification and a promising candidate for therapeutic development. This guide will objectively compare its biological performance with that of analogous ketones derived from other nitrogen-containing heterocycles.
Comparative Biological Evaluation
This section delves into a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of this compound and its counterparts. While direct head-to-head comparative studies are not always available, this guide synthesizes data from various sources to provide a comprehensive overview of their respective potencies and mechanisms of action.
Anticancer Activity: A Cytotoxic Showdown
The fight against cancer continually demands novel chemical entities that can selectively target and eliminate tumor cells. Both pyrazine and pyridine derivatives have demonstrated significant potential as anticancer agents, often through mechanisms that involve the disruption of critical cellular processes[3].
This compound and its Analogs:
While specific cytotoxic data for this compound is not extensively reported in publicly available literature, the broader class of pyrazine derivatives has shown considerable promise. For instance, certain N-phenyl-3-aminopyrazine-2-carboxamide derivatives, which are structurally related, have been evaluated for their in vitro cytotoxicity against human liver cancer cell lines (HepG2)[3]. The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Comparative Heterocyclic Ketones:
Pyridine-containing compounds have also been extensively studied for their anticancer properties[4]. The cytotoxic potential of these compounds is often linked to their ability to inhibit key enzymes involved in cancer cell proliferation or to induce apoptosis. For example, certain pyranopyrazole-carbonitrile derivatives have been tested against a panel of cancer cell lines, with doxorubicin often used as a reference compound[3].
The following table summarizes representative cytotoxic data for pyrazine and pyridine derivatives against various cancer cell lines to provide a comparative perspective. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound Class | Representative Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazine | N-(4-trifluoromethylphenyl)-3-aminopyrazine-2-carboxamide | HepG2 | 41.4 | [3] |
| Pyridine | Pyranopyrazole-carbonitrile derivative | HCT-116 | 1.8 | [3] |
| Pyrimidine | Pyrimidinyl Hydrazone Derivative | Melanoma | 0.37 | [5] |
| Pyridazine | Pyridazine Derivative | Prostate (PC3) | - | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazoll-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. srrjournals.com [srrjournals.com]
- 5. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anti-Tubercular Activity of Pyrazinoic Acid Ester Derivatives
The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates an urgent and continuous search for novel therapeutic agents. Pyrazinamide (PZA), a cornerstone of first-line anti-TB therapy, plays a crucial role in treatment shortening due to its potent sterilizing activity against semi-dormant bacilli in acidic environments.[1][2] However, its efficacy is contingent on the mycobacterial enzyme pyrazinamidase (PZase), which converts the prodrug PZA into its active form, pyrazinoic acid (POA).[1] Mutations in the pncA gene, which encodes for PZase, are the primary cause of PZA resistance. This guide provides a comparative analysis of a promising class of PZA analogs—pyrazinoic acid esters, specifically focusing on their in vitro performance against both susceptible and resistant strains of M. tuberculosis. We will delve into their synthetic rationale, a robust in vitro screening methodology, and a comparative analysis of their anti-tubercular potency, supported by experimental data.
Rationale and Synthesis of Pyrazinoic Acid Ester Derivatives
The core strategy behind the development of pyrazinoic acid esters is to bypass the need for PZase activation, thereby creating agents potentially active against PZA-resistant Mtb. By directly delivering a derivative of the active moiety, POA, in a more lipophilic form, these esters are designed to readily cross the mycobacterial cell wall.
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of the parent scaffold, ethyl 3-oxo-3-(pyrazin-2-yl)propanoate, involves a Claisen condensation reaction. This well-established carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound in the presence of a strong base.[3][4] In this case, ethyl pyrazine-2-carboxylate would react with ethyl acetate using a base like sodium ethoxide to yield the desired β-keto ester. Subsequent derivatization would involve modifications to this core structure.
For the synthesis of long-chain pyrazinoate esters, a more direct esterification of pyrazinoic acid is employed. This typically involves reacting pyrazinoic acid with the corresponding long-chain alcohol in the presence of an acid catalyst or using a coupling agent. This approach has been successfully used to synthesize a series of n-alkyl pyrazinoates.
In Vitro Screening Methodology: The Resazurin Microtiter Assay (REMA)
To evaluate and compare the anti-tubercular potency of the synthesized derivatives, a reliable, rapid, and cost-effective in vitro assay is paramount. The Resazurin Microtiter Assay (REMA) is a colorimetric method widely used for drug susceptibility testing of M. tuberculosis. This assay leverages the ability of viable, metabolically active mycobacterial cells to reduce the blue, non-fluorescent indicator dye, resazurin, to the pink, fluorescent resorufin. A color change from blue to pink indicates bacterial growth, while the absence of a color change (remaining blue) signifies growth inhibition.
Step-by-Step REMA Protocol
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv (or other strains) is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and its turbidity is adjusted to a McFarland standard of 1.0. This suspension is then further diluted.
-
Drug Dilution: The test compounds (pyrazinoic acid ester derivatives) and standard drugs (e.g., Pyrazinamide, Isoniazid) are serially diluted in 96-well microtiter plates.
-
Inoculation: The diluted mycobacterial suspension is added to each well containing the test compounds. Control wells (with and without inoculum, and without any drug) are also included.
-
Incubation: The plates are incubated at 37°C for 7-10 days.
-
Addition of Resazurin: A sterile solution of resazurin (typically 0.01% w/v) is added to each well.
-
Second Incubation: The plates are re-incubated for 24-48 hours.
-
Reading of Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents the color change from blue to pink.
Comparative Performance Analysis of Pyrazinoic Acid Esters
Experimental data from a study by Simões et al. provides valuable insights into the in vitro activity of long-chain pyrazinoate esters against various mycobacterial strains. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for three such esters compared to PZA and POA.
| Compound | M. tuberculosis H37Rv (PZA-Susceptible) | M. tuberculosis (PZA-Resistant) | M. bovis BCG | M. avium |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Pyrazinamide (PZA) | 100 | >1000 | >1000 | >1000 |
| Pyrazinoic Acid (POA) | 100 | 100 | >1000 | >1000 |
| n-dodecyl pyrazinoate (E-12) | 20 | 20-40 | 20 | 10-20 |
| n-tetradecyl pyrazinoate (E-14) | 20 | 20-40 | 20 | 20-40 |
| n-hexadecyl pyrazinoate (E-16) | 20 | 40 | 40 | 40 |
Data adapted from Simões et al., 2015. Assays were performed at pH 5.9.
Key Observations and In-Field Insights:
-
Superior Potency: All three pyrazinoate esters displayed a 5-fold lower MIC than PZA and POA against the standard PZA-susceptible M. tuberculosis H37Rv strain. This indicates a significantly enhanced intrinsic activity or improved cellular uptake.
-
Activity Against PZA-Resistant Mtb: Crucially, the esters were active against PZA-resistant clinical isolates of M. tuberculosis, with MIC values ranging from 20-40 µg/mL, whereas PZA itself was completely inactive (>1000 µg/mL). This strongly supports the hypothesis that these esters bypass the primary mechanism of PZA resistance.
-
Broadened Spectrum of Activity: The derivatives also demonstrated potent activity against M. bovis and M. avium, species that are naturally resistant to PZA. This suggests a potentially broader therapeutic application for these compounds.
Proposed Mechanism of Action: A Dual-Action Prodrug Approach
The prevailing hypothesis for the mechanism of action of pyrazinoic acid esters is that they function as prodrugs of POA. The ester linkage is likely cleaved by intracellular lipases or esterases within the mycobacterium, releasing POA and the corresponding long-chain alcohol.
This proposed mechanism has two significant implications:
-
POA Release: The intracellular release of POA allows it to accumulate and exert its known effects, which include the disruption of membrane transport and energetics.
-
Dual Antimycobacterial Effect: Interestingly, the long-chain fatty alcohol moieties released upon hydrolysis have been shown to possess their own significant antimycobacterial activity. This suggests a dual-action mechanism where both hydrolysis products contribute to the overall efficacy, potentially leading to a synergistic effect and a lower propensity for resistance development.
References
- 1. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C10H11NO3 | CID 2736461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
A Head-to-Head Comparison of Pyrazine-Based and Pyridine-Based Kinase Inhibitors: A Guide for Drug Development Professionals
Introduction: The Central Role of Heterocycles in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology. The development of small molecule inhibitors that target the highly conserved ATP-binding site has revolutionized treatment paradigms for numerous diseases. Within the vast chemical space of kinase inhibitors, nitrogen-containing aromatic heterocycles are foundational scaffolds. Among these, pyrazine and pyridine rings are particularly prominent, serving as core structural motifs in numerous FDA-approved drugs and clinical candidates.
This guide provides a head-to-head comparison of pyrazine- and pyridine-based inhibitors, moving beyond a simple list of compounds to dissect the underlying structural, mechanistic, and functional differences that drive their performance. We will explore the causality behind their structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols for their rigorous comparative evaluation.
Core Scaffold Analysis: Pyrazine vs. Pyridine
The fundamental difference between pyridine and pyrazine lies in the number and position of nitrogen atoms within the six-membered aromatic ring. Pyridine contains one nitrogen atom, while pyrazine contains two nitrogen atoms in a 1,4- (para) arrangement. This seemingly small structural change has profound implications for the electronic properties and hydrogen bonding potential of the scaffold.
-
Pyridine: The single nitrogen atom acts as a hydrogen bond acceptor, making it an excellent "hinge-binder" that anchors the inhibitor to the backbone of the kinase's ATP-binding pocket. The electron-withdrawing nature of the nitrogen atom influences the aromatic ring, providing a scaffold for diverse chemical substitutions that can enhance potency and modulate selectivity.
-
Pyrazine: With two nitrogen atoms, the pyrazine ring is more electron-deficient than pyridine. This property can influence the molecule's overall physicochemical characteristics, including solubility and metabolic stability. Like pyridine, the nitrogen atoms can act as hydrogen bond acceptors, enabling strong interactions with the kinase hinge region. The symmetrical nature of the pyrazine core also presents unique synthetic opportunities and vectors for substitution.
These inherent properties dictate how inhibitors built upon these scaffolds interact with their targets and ultimately determine their biological activity.
Mechanism of Action and Binding Modes
Most pyrazine- and pyridine-based kinase inhibitors function as ATP-competitive inhibitors. They achieve their inhibitory activity by occupying the ATP-binding site, primarily through hydrogen bonding interactions with the "hinge" region of the kinase, a short segment of amino acids that connects the N- and C-lobes of the catalytic domain.
The 2-aminopyridine and 2-aminopyrazine motifs are particularly common hinge-binders. The exocyclic amino group acts as a hydrogen bond donor, while one of the ring nitrogens acts as an acceptor, forming a highly stable bidentate hydrogen bond pattern with the kinase hinge.
Caption: Generalized binding mode of pyrazine/pyridine kinase inhibitors.
Substitutions at other positions (R1, R2) on the heterocyclic core are critical for determining an inhibitor's potency and selectivity. These groups extend into other regions of the ATP pocket, such as the hydrophobic "back pocket" accessible past the gatekeeper residue. By optimizing these interactions, medicinal chemists can tune the inhibitor to favor the unique topology of a specific kinase, thereby enhancing selectivity.
Head-to-Head Performance Comparison
Potency (IC₅₀)
Both pyrazine and pyridine scaffolds have given rise to highly potent inhibitors. Potency, typically measured as the half-maximal inhibitory concentration (IC₅₀), is target-dependent and heavily influenced by the specific substitutions on the core ring. A recent review highlights that various potent, selective, and orally active pyrazine-based kinase inhibitors have been developed and progressed into clinical trials. Similarly, pyridine-based scaffolds are well-established for their profound pharmacokinetic profiles and potent activity against key cancer targets.
The following table summarizes IC₅₀ data for representative inhibitors from both classes against various kinase targets, compiled from the literature.
| Inhibitor (Class) | Target Kinase(s) | IC₅₀ (nM) | Key Application(s) | Reference(s) |
| Gilteritinib (Pyrazine) | FLT3, AXL | 0.29 (FLT3) | Acute Myeloid Leukemia | |
| Darovasertib (Pyrazine) | PKC | N/A (FDA Approved) | Uveal Melanoma | |
| Compound 29 (Pyrazine) | p300/CBP HAT | 1400 | Preclinical (Cancer) | |
| Compound 26 (Pyridine) | VRK1 | 150 | Preclinical | |
| Compound 27e (Pyridine) | Aurora-A, FLT3 | 7.5 (Aurora-A), 6.2 (FLT3) | Preclinical (AML) | |
| Selpercatinib (Pyrazolopyridine) | RET | N/A (FDA Approved) | NSCLC, Thyroid Cancer |
This table is illustrative and not exhaustive. IC₅₀ values can vary based on assay conditions.
Selectivity
Kinase inhibitor selectivity is crucial for minimizing off-target effects and associated toxicities. Selectivity is often assessed by screening a compound against a large panel of kinases. The resulting data can be quantified using metrics like the Selectivity Score (S-score), which represents the fraction of kinases inhibited above a certain threshold.
-
Pyridine-based inhibitors have demonstrated the potential for high selectivity. For example, optimization of an aminopyridine scaffold for Vaccinia-related kinase 1 (VRK1) led to a compound with a selectivity score (S(50%)) of 0.04 against a panel of 48 kinases, indicating it was highly selective.
-
Pyrazine-based inhibitors also include compounds with high selectivity. Prexasertib, a pyrazine-based compound, is a highly potent and selective second-generation CHK1 inhibitor, with over 1000-fold selectivity against CHK2 and CDK1 in biochemical assays.
Ultimately, the scaffold itself does not guarantee selectivity; rather, it is the combination of the core and its appended functionalities that dictates the inhibitor's interaction profile across the kinome.
Clinical Significance
Both scaffolds are represented in clinically approved drugs, underscoring their value in drug development.
-
Pyrazine-based examples:
-
Gilteritinib (Xospata®): An inhibitor of FLT3 and AXL kinases for treating relapsed or refractory acute myeloid leukemia (AML).
-
Erdafitinib (Balversa®): An FGFR kinase inhibitor used for metastatic urothelial carcinoma.
-
-
Pyridine-based examples:
-
Selpercatinib (Retevmo®): A highly selective RET kinase inhibitor for treating cancers with RET gene alterations.
-
Imatinib (Gleevec®): While containing multiple heterocycles, its core aminopyrimidine (structurally related to pyridine) component is a classic example of a successful kinase inhibitor for chronic myeloid leukemia (CML).
-
Experimental Methodologies for Comparative Evaluation
To objectively compare novel pyrazine- and pyridine-based inhibitors, a tiered and systematic experimental approach is required. As a Senior Application Scientist, I advocate for a self-validating system that progresses from cell-free biochemical assays to physiologically relevant cell-based models.
Workflow for Comparative Inhibitor Profiling
Caption: A tiered workflow for the head-to-head evaluation of kinase inhibitors.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Objective: To determine the concentration of a pyrazine- or pyridine-based inhibitor required to inhibit 50% of the activity of a target kinase in a cell-free system. This protocol is a generalized method based on radiometric assays, which directly measure substrate phosphorylation.
Materials:
-
Purified, active recombinant target kinase.
-
Specific peptide or protein substrate for the kinase.
-
[γ-³³P]-ATP (radiolabeled ATP).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test inhibitors (dissolved in DMSO).
-
96-well filter plates (e.g., phosphocellulose).
-
Scintillation counter and scintillation fluid.
Methodology:
-
Compound Preparation: Prepare a serial dilution of each test inhibitor (e.g., 10-point, 3-fold dilutions) in DMSO. A typical starting concentration is 10 µM.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Kinase reaction buffer.
-
A fixed concentration of the target kinase.
-
The specific substrate.
-
Test inhibitor at varying concentrations. Include "no inhibitor" (vehicle control, 0% inhibition) and "no enzyme" (background) controls.
-
-
Initiate Reaction: Start the kinase reaction by adding a solution containing a mixture of cold ATP and [γ-³³P]-ATP. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure accurate and comparable IC₅₀ values.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range of product formation.
-
Stop Reaction & Capture Substrate: Terminate the reaction by spotting the reaction mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]-ATP will not.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove all unbound radiolabeled ATP.
-
Detection: After drying the plate, add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the background counts ("no enzyme" control) from all other wells.
-
Normalize the data to the vehicle control (set to 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Experimental Protocol 2: Cell-Based Target Engagement & Phosphorylation Assay
Objective: To confirm that the inhibitor can enter live cells and engage its intended target, resulting in the inhibition of downstream signaling. This protocol measures the phosphorylation of a known downstream substrate of the target kinase.
Materials:
-
Cancer cell line known to have an active signaling pathway dependent on the target kinase.
-
Cell culture medium, serum, and antibiotics.
-
Test inhibitors (dissolved in DMSO).
-
Growth factor or stimulant (if required to activate the pathway).
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
Phospho-specific antibody for the downstream substrate and a total protein antibody for normalization.
-
Assay platform (e.g., ELISA, Western Blot, or Meso Scale Discovery (MSD)).
Methodology:
-
Cell Culture: Plate cells in a 96-well culture plate and grow to 80-90% confluency.
-
Serum Starvation (if necessary): To reduce basal pathway activation, serum-starve the cells for several hours or overnight.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of the test inhibitors for a specified time (e.g., 1-2 hours).
-
Pathway Stimulation: Add a growth factor or other stimulant to activate the target kinase pathway for a short period (e.g., 15-30 minutes). Include unstimulated controls.
-
Cell Lysis: Aspirate the media and lyse the cells directly in the wells using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Quantification of Phosphorylation (using MSD as an example):
-
Coat a 96-well MSD plate with a capture antibody for the total downstream substrate protein.
-
Add the cell lysates to the wells and incubate.
-
Wash the plate and add a detection antibody that is specific to the phosphorylated form of the substrate. This antibody is labeled with an electrochemiluminescent tag (e.g., SULFO-TAG™).
-
Wash away the unbound detection antibody.
-
Add MSD Read Buffer and analyze the plate on an MSD instrument. The instrument applies a voltage, causing the tag to emit light, which is quantified.
-
-
Data Analysis:
-
The signal is proportional to the amount of phosphorylated substrate.
-
Normalize the phospho-protein signal to the total amount of protein or cell number.
-
Plot the normalized signal against the inhibitor concentration and fit the curve to determine the cellular IC₅₀ value. This provides a direct measure of the inhibitor's potency in a physiological context.
-
Conclusion and Future Perspectives
Both pyrazine and pyridine scaffolds are exceptionally versatile and validated frameworks for the design of potent and selective kinase inhibitors. Neither scaffold is inherently superior; their success is dictated by the intricate interplay of the core heterocycle with its substituents and the specific topology of the target kinase's ATP-binding site.
-
Pyridine-based inhibitors benefit from a long and successful history in medicinal chemistry, with well-understood SAR and synthetic routes.
-
Pyrazine-based inhibitors represent a slightly more modern class with a growing number of FDA approvals, demonstrating unique physicochemical properties that can be exploited for favorable ADME (absorption, distribution, metabolism, and excretion) profiles.
The decision to pursue one scaffold over the other should be driven by target-specific structural information, desired selectivity profiles, and the synthetic tractability for library generation. Future advancements will likely involve the creation of hybrid molecules, dual-target inhibitors, and covalent inhibitors that leverage the unique electronic properties of these essential heterocycles to address clinical challenges like acquired drug resistance. The rigorous, multi-tiered experimental approach outlined in this guide provides the necessary framework to validate these next-generation designs and identify candidates with the highest therapeutic potential.
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate
For researchers and drug development professionals, meticulous chemical handling is foundational to both laboratory safety and scientific integrity. The disposal of a reagent is as critical as its application. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate (CAS No. 62124-77-0), ensuring the safety of personnel and adherence to environmental regulations. Our approach moves beyond a simple checklist, delving into the chemical rationale behind these essential procedures.
Part 1: Hazard Profile & Core Disposal Principles
Understanding the inherent risks of a compound is the first step in managing its lifecycle. While comprehensive toxicological data for this compound may be limited, its classification and the known properties of related chemical families—pyrazines and β-keto esters—mandate a cautious approach.
Hazard Classification
Based on available safety data, this compound is classified with the following hazards:
| Hazard Statement | Description | GHS Code | Source |
| Warning | Causes skin irritation | H315 | [1] |
| Warning | Causes serious eye irritation | H319 | [1] |
Furthermore, the broader class of pyrazine derivatives is recognized for potential skin, eye, and respiratory hazards, reinforcing the need for stringent handling protocols.[2][3] Many related pyrazine compounds are also classified as flammable.[4][5] Therefore, it is imperative to treat this compound and any associated waste as hazardous chemical waste.
The Cardinal Rule: No Drain Disposal
Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[6] The introduction of complex organic molecules into wastewater systems can interfere with treatment processes and lead to the contamination of aquatic environments.[7] Pyrazine derivatives can be environmentally persistent, requiring specialized methods like resin adsorption for their removal from wastewater.[7]
Chemical Reactivity Considerations
As a β-keto ester, this molecule possesses specific chemical reactivity that must be considered during disposal. Beta-keto esters can undergo hydrolysis and decarboxylation, particularly under acidic or basic conditions.[8][9] Disposing of this compound in a general waste stream could lead to unintended reactions with other discarded chemicals, potentially generating gas or heat. Proper segregation is key to preventing such events.
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for managing all forms of waste containing this compound, from the pure reagent to contaminated labware.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe laboratory waste management.[6]
-
Action: Immediately upon generation, designate any material contaminated with this compound as "Hazardous Chemical Waste."
-
Causality: This prevents cross-contamination with non-hazardous materials and avoids dangerous reactions that could occur from mixing with incompatible waste streams (e.g., strong acids, bases, or oxidizing agents).[5]
Step 2: Containerization and Labeling
All hazardous waste must be collected in appropriate, clearly labeled containers.
-
Action:
-
Select a leak-proof, chemically compatible waste container with a secure screw-top cap.
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.
-
Clearly list all contents, including "this compound," and any solvents used. Avoid abbreviations or chemical formulas.
-
-
Causality: Proper containment and labeling are regulatory requirements and are critical for informing waste handlers of the container's contents, ensuring their safety and facilitating correct final disposal.[6][10] Keep the container closed at all times except when adding waste.[6]
Step 3: Managing Different Waste Forms
-
Unused or Expired Reagent: Collect the pure solid or liquid compound directly in the designated hazardous waste container.
-
Solutions: Collect all solutions containing the compound in the same designated container.
-
Contaminated Labware: Collect all disposable items that have come into contact with the compound—such as pipette tips, gloves, vials, and contaminated bench paper—in a separate, clearly labeled container or a securely lined solid waste box designated for "Contaminated Solid Hazardous Waste."[6]
Step 4: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Action:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, contain the spill.
-
For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent and cleaning materials, collecting all cleanup materials as hazardous waste.
-
-
Causality: A prepared spill response minimizes exposure to personnel and prevents the spread of contamination.
Step 5: Empty Container Disposal
An "empty" container that once held a hazardous chemical must be managed properly.
-
Action:
-
Triple-rinse the original reagent container with a suitable solvent (e.g., ethanol or acetone).
-
Crucially, collect this rinsate and dispose of it as hazardous waste in your designated liquid waste container.[6]
-
After triple-rinsing, deface the original label to remove all hazard information.
-
The decontaminated container may now be disposed of as regular solid waste or recycled, according to your institution's policies.[6]
-
-
Causality: Trace residues in an "empty" container can still pose a hazard. Triple-rinsing ensures the container is decontaminated to a level considered safe for non-hazardous disposal, while capturing the hazardous residue for proper management.
Step 6: Arranging for Final Disposal
-
Action: Once your waste container is full or you have completed the project, store it in a designated satellite accumulation area. Follow your institutional procedures to arrange for pickup by your EHS department or a licensed hazardous waste contractor.[10]
Part 3: Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of waste generated from this compound.
Caption: Decision workflow for handling and segregating waste streams associated with this compound.
References
- 1. 62124-77-0 | this compound - AiFChem [aifchem.com]
- 2. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prod.adv-bio.com [prod.adv-bio.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method - Google Patents [patents.google.com]
- 8. aklectures.com [aklectures.com]
- 9. youtube.com [youtube.com]
- 10. ehs.yale.edu [ehs.yale.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 3-(2-pyrazinyl)-3-oxopropanoate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 3-(2-pyrazinyl)-3-oxopropanoate, with a focus on personal protective equipment (PPE). The following procedural guidance is designed to build a deep trust in laboratory safety and chemical handling practices.
Understanding the Risks: Hazard Analysis
This compound is a chemical compound that requires careful handling due to its potential hazards. The primary known hazards associated with this compound are skin and eye irritation.[1] While comprehensive toxicological data is not widely available, the precautionary principle dictates that it should be handled with measures in place to prevent all routes of exposure.
Known Hazard Statements:
Given its chemical structure as a pyrazine derivative and a keto ester, it is also prudent to consider potential hazards associated with these chemical classes, which can include respiratory irritation if inhaled as a dust or aerosol.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the minimum PPE requirements for handling this compound in a laboratory setting.
| Body Part | Required PPE | Rationale |
| Hands | Double-gloving with nitrile or other chemically resistant gloves.[2] | To prevent skin contact and irritation. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles.[2] A face shield may be required for splash hazards.[3] | To protect against splashes that can cause serious eye irritation. A face shield offers broader protection for the entire face. |
| Body | A standard laboratory coat.[2] | To protect the skin and personal clothing from spills and contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[4][5] | To minimize the inhalation of any potential vapors or aerosols. |
Procedural Guidance: Donning and Doffing of PPE
The proper sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning and Doffing Workflow
Caption: A diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment.
Operational Plans: Handling and Disposal
Adherence to proper handling and disposal protocols is a critical component of laboratory safety.
Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][5]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[4][6] Do not eat, drink, or smoke in areas where chemicals are handled. Wash hands thoroughly after handling.
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or earth.[7] Collect the absorbed material into a suitable, closed, and properly labeled container for disposal.[7] Prevent the spill from entering drains or waterways.[7]
Disposal Plan
All waste generated from handling this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Waste Segregation: Do not mix this chemical waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[7]
-
Containerization: Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.[2][7] The label should include "Hazardous Waste" and the full chemical name.[7]
-
Storage: Store the waste container in a cool, well-ventilated, and designated area away from incompatible materials.[7]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste contractor.[7][8]
In Case of Exposure: Immediate First Aid
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothes and shoes. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]
By adhering to these rigorous safety protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
